2-Aminopentane
Description
The exact mass of the compound 2-Aminopentane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6367. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Aminopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminopentane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEIPFLJVCPEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870715 | |
| Record name | 2-Pentanamine | |
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Molecular Weight |
87.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63493-28-7, 41444-43-3, 625-30-9 | |
| Record name | 2-Pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63493-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | sec-Pentylamine | |
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| Record name | 2-Pentanamine | |
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| Record name | 2-AMINOPENTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6367 | |
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| Record name | 2-Pentanamine | |
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| Record name | 2-Pentanamine | |
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| Record name | sec-pentylamine | |
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| Record name | 1-methylbutylamine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-1-methylbutylamine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PENTANAMINE | |
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Foundational & Exploratory
2-Aminopentane: Comprehensive Chemical Architecture, Synthesis, and Pharmaceutical Applications
Executive Summary
2-Aminopentane (systematically named pentan-2-amine) is a versatile aliphatic primary amine characterized by a five-carbon chain with an amino group at the C2 position[1]. Because the C2 carbon is bonded to four distinct groups, it is a chiral center, allowing the molecule to exist as both (R)- and (S)-enantiomers[2]. In modern drug discovery and organic synthesis, 2-aminopentane serves as a critical building block, particularly in the hit-to-lead optimization process[3] and the synthesis of non-canonical amino acids (NcAAs)[4]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, advanced synthetic protocols, and applications in pharmaceutical development.
Molecular Architecture and Physicochemical Profiling
The structural framework of 2-aminopentane (SMILES: CCCC(C)N) provides a unique balance of lipophilicity and basicity. The primary amine group acts as both a hydrogen bond donor and acceptor, making it highly reactive toward electrophiles in acylation and reductive amination reactions[1].
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical properties of 2-aminopentane. Note that while some properties apply to the racemic mixture, specific optical properties are unique to the isolated enantiomers.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃N | [5] |
| Molecular Weight | 87.16 g/mol | [5] |
| Boiling Point | 90.5–91.5 °C | [6] |
| Density | 0.736 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.4020 | [2] |
| pKa (Predicted) | ~11.04 | [2] |
| LogP | 1.28 – 1.41 | [6],[2] |
| Specific Rotation ([α]D) | +8.5° (c = 1, H₂O) for (2S)-enantiomer | [2] |
Advanced Synthetic Methodologies
The synthesis of 2-aminopentane requires strict control over reaction conditions to prevent over-alkylation and, when necessary, to control stereochemistry.
Gabriel Synthesis (Ing-Manske Procedure)
Direct alkylation of ammonia with 2-bromopentane typically yields an uncontrollable mixture of primary, secondary, and tertiary amines. Causality of Choice: The Gabriel synthesis circumvents this by using potassium phthalimide. The bulky phthalimide anion sterically completely blocks multiple alkylations, ensuring the exclusive formation of the primary amine[7].
Step-by-Step Protocol:
-
Alkylation: Suspend potassium phthalimide (1.0 eq) in dimethylformamide (DMF). Causality: DMF is a dipolar aprotic solvent that poorly solvates the phthalimide anion, drastically increasing its nucleophilicity and accelerating the otherwise slow Sₙ2 reaction[7].
-
Addition: Add 2-bromopentane (1.1 eq) dropwise and heat the mixture to 150 °C for 4 hours.
-
Intermediate Validation (Self-Validating Step): Cool the mixture and precipitate the N-(2-pentyl)phthalimide intermediate by adding crushed ice. Filter and determine the melting point. If the melting point matches literature values, the Sₙ2 alkylation was successful, validating progression to the next step.
-
Hydrazinolysis (Ing-Manske): Reflux the isolated intermediate with hydrazine hydrate (NH₂NH₂) in ethanol. This cleaves the phthalimide ring, precipitating phthalhydrazide and releasing 2-aminopentane[7].
-
Isolation: Filter out the solid phthalhydrazide and purify the free 2-aminopentane via fractional distillation (collecting the fraction boiling at 90.5–91.5 °C)[6].
Biocatalytic Transaminase Cascades for Enantiopure Synthesis
For pharmaceutical applications requiring the pure (S)-enantiomer, traditional chemical resolution is inefficient. Causality of Choice: Amine transaminases (ATAs) offer exquisite stereoselectivity (>98% ee) and operate under mild, biocompatible conditions without heavy metals[8],[4].
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM pyridoxal 5'-phosphate (PLP) as the essential enzyme cofactor.
-
Substrate Loading: Add 2-pentanone (50 mM) as the prochiral ketone acceptor[8].
-
Amine Donor Excess: Add isopropylamine (500 mM). Causality: Wild-type ATAs suffer from severe product inhibition and unfavorable thermodynamics. Using a 10-fold excess of isopropylamine drives the equilibrium forward via Le Chatelier's principle[8].
-
Enzyme Addition: Introduce the engineered (S)-selective amine transaminase (e.g., ATA-113) and incubate at 30 °C for 24 hours with gentle agitation[4].
-
In-Situ Validation (Self-Validating Step): Periodically sample the headspace for acetone (the deaminated byproduct). The continuous generation of acetone confirms active transamination.
-
Extraction: Basify the aqueous phase to pH > 12 using NaOH to fully deprotonate the amine, then extract with dichloromethane (DCM). Dry over MgSO₄ and concentrate under reduced pressure[9].
Biocatalytic transaminase cascade for the stereoselective synthesis of (S)-2-aminopentane.
Analytical Characterization and Validation
Enantiomeric Excess (ee) Determination via Chiral GC-FID
To guarantee the stereopurity of the biocatalytically synthesized (S)-2-aminopentane, chiral Gas Chromatography with Flame Ionization Detection (GC-FID) is employed.
Causality of Choice: Underivatized primary aliphatic amines interact strongly with the free silanol groups on GC columns, causing severe peak tailing and inaccurate integration. Derivatizing the amine into an amide drastically increases volatility and eliminates hydrogen-bonding interactions, ensuring sharp, baseline-resolved peaks[8].
Step-by-Step Protocol:
-
Derivatization: Mix 50 µL of the extracted 2-aminopentane with 100 µL of acetic anhydride and 10 mg of 4-dimethylaminopyridine (DMAP) in 1 mL of DCM. Stir for 30 minutes at room temperature[8].
-
Quenching: Add 1 mL of saturated NaHCO₃ to quench unreacted acetic anhydride. Extract the organic layer.
-
GC-FID Injection: Inject 1 µL of the organic layer into a GC equipped with a chiral stationary phase (e.g., CP-Chirasil-Dex CB).
-
Validation (Self-Validating Step): Calculate the area under the curve (AUC) for both the (R) and (S) peaks. The protocol is validated if the baseline resolution (Rs) > 1.5. An enantiomeric excess (ee) > 98% confirms the success of the biocatalytic cascade[8]. Alternatively, measure the specific rotation using a polarimeter; a reading of +8.5° (c = 1, H₂O) independently validates the presence of pure (2S)-pentan-2-amine[2].
Applications in Drug Development
Hit-to-Lead Optimization
In the hit-to-lead phase of drug discovery, high-throughput screening (HTS) often yields weakly active compounds. 2-Aminopentane is frequently grafted onto these scaffolds to optimize their pharmacokinetic (PK) profiles[3]. The addition of the branched pentyl chain systematically increases the lipophilicity (LogP ~1.4)[2] of the lead compound, enhancing cell membrane permeability while the basic amine group improves solubility in acidic gastric environments.
Integration of 2-aminopentane into the hit-to-lead optimization workflow.
Synthesis of Non-Canonical Amino Acids and Antimalarials
2-Aminopentane is a vital precursor in the synthesis of non-canonical amino acids (NcAAs). NcAAs are incorporated into hybrid peptide drugs to confer resistance against proteolytic degradation by endogenous peptidases, thereby extending the drug's half-life[4]. Furthermore, derivatives of 2-aminopentane, such as 5-[N-ethyl-N-(2-hydroxyethyl)amino]-2-aminopentane, are utilized as side-chain coupling partners in the synthesis of 4-amino-7-chloroquinoline analogues, which are critical in the development of next-generation antimalarial therapeutics like hydroxychloroquine[10].
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- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
Thermodynamic Profiling and Phase Equilibria of 1-Methylbutylamine: A Technical Guide for Pharmaceutical Applications
Executive Summary
1-Methylbutylamine (IUPAC: pentan-2-amine; CAS: 625-30-9) is a primary aliphatic amine characterized by a five-carbon backbone and a chiral center at the C2 position. As a highly versatile building block in organic synthesis and active pharmaceutical ingredient (API) development, understanding its thermodynamic behavior is critical for reactor scale-up, distillation design, and stereoselective synthesis[1]. This whitepaper provides an in-depth analysis of the thermodynamic properties of 1-methylbutylamine, exploring the structural causality behind its boiling point and detailing field-proven, self-validating protocols for vapor-liquid equilibrium (VLE) measurement and chiral resolution[2].
Structural Thermodynamics and Physicochemical Causality
The thermodynamic landscape of 1-methylbutylamine is heavily dictated by its molecular geometry. Unlike its straight-chain isomer, n-pentylamine, 1-methylbutylamine possesses a methyl group at the alpha carbon. This structural branching introduces significant steric hindrance around the primary amine ( −NH2 ) group.
In aliphatic amines, the boiling point and heat of vaporization are primarily governed by the strength and extent of intermolecular hydrogen bonding. The steric bulk of the alpha-methyl group in 1-methylbutylamine physically restricts the optimal approach of adjacent molecules, partially disrupting the hydrogen-bond network. Consequently, less thermal energy is required to overcome these intermolecular forces, resulting in a lower boiling point (90.5 °C – 92.7 °C)[2][3] compared to n-pentylamine (~104 °C). This disruption also manifests as a correspondingly higher vapor pressure (51.1 mmHg at 25 °C)[4], demanding strict closed-system handling to prevent volatile losses during synthesis.
Quantitative Thermodynamic Data
The following table synthesizes the core thermodynamic and physicochemical parameters of 1-methylbutylamine, contextualizing each value with its practical implication in chemical engineering and drug design.
| Property | Value | Experimental Context / Causality |
| Molecular Weight | 87.16 g/mol | Base mass for stoichiometric calculations in API synthesis. |
| Boiling Point | 90.5 °C – 92.7 °C | Lower than linear isomers due to steric hindrance disrupting H-bonding[2][3]. |
| Vapor Pressure | 51.1 mmHg (@ 25 °C) | High volatility necessitates closed-system handling and vapor recovery[4]. |
| Density | 0.736 – 0.750 g/mL | Essential for precise volumetric dosing in reactor scale-up[2][5]. |
| LogP (o/w) | 1.410 | Indicates moderate lipophilicity, favorable for crossing lipid membranes[2][4]. |
| Flash Point | -6 °C to 35 °C | High flammability risk; requires inert gas blanketing during synthesis[1][3]. |
Experimental Methodology: Ebulliometric Vapor-Liquid Equilibrium (VLE)
To accurately model the thermodynamic behavior of 1-methylbutylamine for distillation column design, precise Vapor-Liquid Equilibrium (VLE) data is required. Static distillation methods frequently fail due to localized superheating and a lack of nucleation sites, leading to erratic temperature spikes.
To circumvent this, dynamic ebulliometry using a Swietoslawski-type ebulliometer is the industry standard[6]. This system is inherently self-validating: a Cottrell pump mechanically lifts the boiling liquid and vapor mixture, spraying it continuously over a thermowell. This constant physical agitation and thin-film evaporation force the liquid and vapor into immediate thermodynamic equilibrium, ensuring the Resistance Temperature Detector (RTD) measures the true phase-boundary temperature without superheating artifacts.
Workflow for ebulliometric determination of boiling point and vapor pressure.
Step-by-Step Ebulliometric Protocol:
-
Sample Preparation & Degassing: Introduce 50 mL of high-purity (>99.5%) 1-methylbutylamine into the ebulliometer boiling flask. Apply a vacuum (approx. 10 mmHg) and gently warm the solvent to degas it. Removing dissolved CO2 and atmospheric gases is critical, as their presence artificially inflates vapor pressure readings.
-
Dynamic Heating: Apply controlled electrical heating to the flask. Optimize the heating rate to achieve a steady drop rate (typically 30-40 drops per minute) from the Cottrell pump onto the thermowell.
-
Equilibration: Allow the system to reflux continuously. The continuous propulsion of boiling liquid and vapor over the RTD sensor establishes true thermodynamic equilibrium.
-
Data Acquisition: Record the temperature and pressure simultaneously only after the RTD reading stabilizes within ±0.01 °C for a minimum of 15 minutes. This stabilization is the system's self-validation metric.
-
Pressure Cycling: Adjust the system pressure using a precision vacuum controller (e.g., from 100 mmHg up to 760 mmHg in discrete steps) and repeat the equilibration to generate a comprehensive Temperature-Pressure (T-P) curve.
-
Thermodynamic Modeling: Utilize the empirical T-P data to derive the Antoine constants (A, B, C) for 1-methylbutylamine, enabling highly accurate vapor pressure predictions across the operational temperature range.
Stereochemical Implications and Chiral Resolution Workflow
Because 1-methylbutylamine possesses a stereocenter at the C2 carbon, it exists as a racemic mixture of (R)- and (S)-enantiomers[2]. In pharmaceutical applications, enantiomeric purity is non-negotiable, as chiral inversion can drastically alter pharmacodynamics and toxicity.
Enantiomers possess identical scalar physical properties (e.g., boiling point, density), rendering them indistinguishable and inseparable by standard thermodynamic processes like distillation. Resolution is achieved via diastereomeric salt formation . By reacting the racemic amine with an enantiopure chiral acid (e.g., L-(+)-tartaric acid), diastereomers are formed. Unlike enantiomers, diastereomers have distinct spatial geometries and differing lattice energies. This difference in lattice energy translates directly to differential solubility, allowing for separation via fractional crystallization[2].
Diastereomeric salt formation and fractional crystallization resolution pathway.
Step-by-Step Chiral Resolution Protocol:
-
Diastereomeric Salt Formation: Dissolve 1.0 molar equivalent of L-(+)-tartaric acid in near-boiling methanol. Slowly add 1.0 molar equivalent of racemic 1-methylbutylamine. The reaction is highly exothermic; controlled addition is required to prevent solvent boil-off[2].
-
Fractional Crystallization: Allow the solution to cool linearly to room temperature, then transfer to 4 °C. The (S)-1-methylbutylamine·L-tartrate salt forms a more stable, less soluble crystal lattice in methanol compared to its (R)-counterpart, causing it to selectively precipitate.
-
Isolation and Washing: Isolate the crystalline precipitate via vacuum filtration. Wash the filter cake with ice-cold methanol to strip away any residual mother liquor containing the (R)-enantiomer salt.
-
Basification (Free-basing): Suspend the purified (S)-salt in aqueous NaOH (2M). The strong base breaks the salt complex, neutralizing the tartaric acid into sodium tartrate and releasing the free (S)-1-methylbutylamine.
-
Extraction and Validation: Extract the aqueous layer with diethyl ether. Dry the organic phase over anhydrous Na2SO4 , filter, and carefully distill off the ether. A final short-path distillation yields enantiopure (S)-1-methylbutylamine. The protocol is self-validated by measuring the specific optical rotation ( [α]D ) of the final product using a polarimeter to confirm enantiomeric excess (ee)[2].
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- 1. Buy 2-Aminopentane | 625-30-9 [smolecule.com]
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- 4. 2-pentanamine, 63493-28-7 [thegoodscentscompany.com]
- 5. Sec-Amylamine Detailed Information, Properties, Uses, Safety and Supplier in China – High-Quality Secondary Pentylamine for Chemical Industries [sinochem-nanjing.com]
- 6. pubs.aip.org [pubs.aip.org]
The pKa and Aqueous Basicity of sec-Amylamine: A Comprehensive Technical Guide
Executive Summary
For researchers and drug development professionals, understanding the precise acid-base behavior of aliphatic amines is critical for predicting pharmacokinetics, optimizing salt forms, and designing synthetic routes. sec-Amylamine (IUPAC: pentan-2-amine or 1-methylbutylamine) is a chiral primary amine characterized by a highly localized electron density and specific steric constraints[1]. This whitepaper provides an authoritative analysis of the structural determinants governing its basicity, presents comparative quantitative data, and outlines a self-validating experimental protocol for potentiometric pKa determination.
Structural and Electronic Determinants of Basicity
The basicity of sec-amylamine in an aqueous environment is dictated by a thermodynamic equilibrium between its free base form and its protonated conjugate acid (sec-amylammonium). This equilibrium is governed by two competing mechanistic forces:
-
The Inductive Effect (+I): The 1-methylbutyl hydrocarbon chain acts as an electron-donating group. By pushing electron density toward the nitrogen atom via sigma bonds, the +I effect significantly increases the intrinsic proton affinity of the nitrogen lone pair, making it a stronger base than ammonia[2].
-
Steric Hindrance and Solvation: In aqueous solutions, the stability of the conjugate acid relies heavily on its ability to form a robust hydrogen-bonding network with water molecules. The alpha-methyl branching in sec-amylamine creates localized steric hindrance. This structural bulk restricts solvent access to the protonated nitrogen, imposing a slight energetic penalty on the hydration shell compared to unbranched primary amines.
Despite the steric penalty to solvation, the strong inductive effect dominates, resulting in a highly basic pKa predicted and experimentally observed at 11.04 ± 0.35 [1],[3].
Caption: Logical relationship of electronic and steric factors dictating sec-amylamine basicity.
Quantitative Basicity: Data & Comparisons
To contextualize the basicity of sec-amylamine, it is useful to compare it against other standard nitrogenous bases. As shown in Table 1 , the addition of alkyl groups generally increases basicity up to the secondary amine level, after which steric and solvation penalties begin to outweigh inductive benefits.
Table 1: Comparative pKa Values of Aliphatic Amines in Aqueous Solution (25 °C)
| Amine | IUPAC Name | Structure | Conjugate Acid pKa |
| Ammonia | Azane | NH₃ | 9.3[2] |
| Ethylamine | Ethanamine | CH₃CH₂NH₂ | 10.8[2] |
| sec-Amylamine | Pentan-2-amine | CH₃(CH₂)₂CH(CH₃)NH₂ | 11.04 ± 0.35 [3] |
| Diethylamine | N-Ethylethanamine | (CH₃CH₂)₂NH | 11.1[4] |
Self-Validating Protocol for pKa Determination
Determining the exact pKa of highly basic aliphatic amines requires rigorous control over environmental variables. The following potentiometric titration protocol is designed as a self-validating system to ensure absolute data integrity.
Causality Behind Experimental Choices:
-
Degassed Water: Atmospheric CO₂ readily dissolves in water to form carbonic acid (H₂CO₃). In the alkaline pH range where sec-amylamine buffers (pH 10–12), dissolved CO₂ will neutralize the amine, artificially shifting the equivalence point. Using freshly boiled, degassed water eliminates this interference.
-
Back-Titration Validation: High pH environments can cause "alkaline error" in glass electrodes or lead to electrode fouling by organic molecules. By back-titrating the acidified solution with NaOH, we create a closed-loop validation. If the forward and reverse titration curves exhibit hysteresis, the system is compromised and the data must be discarded.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve an accurately weighed standard of sec-amylamine in 50.0 mL of freshly degassed, deionized water to achieve a 0.01 M solution. Maintain the solution at exactly 25.0 °C using a jacketed titration vessel.
-
Electrode Calibration: Calibrate a high-alkalinity glass pH electrode using a 3-point standard buffer system (pH 4.01, 7.00, and 10.01) immediately prior to the experiment.
-
Forward Titration: Under a continuous nitrogen gas purge, titrate the solution with standardized 0.1 M HCl. Add the titrant in dynamic increments (0.05 mL near the equivalence point) while continuously logging pH and volume.
-
Data Analysis: Plot the titration curve and calculate the first derivative ( dpH/dV ) to precisely identify the equivalence volume ( Veq ). According to the Henderson-Hasselbalch equation, the pKa is equal to the pH at exactly half the equivalence volume ( Veq/2 ).
-
System Validation (Back-Titration): Once the pH drops below 3.0, reverse the process by titrating with standardized 0.1 M NaOH. Overlay the reverse curve onto the forward curve to verify the absence of hysteresis.
Caption: Step-by-step experimental workflow for the potentiometric determination of pKa.
Pharmacokinetic and Formulation Implications
For drug development professionals incorporating the sec-amylamine moiety into active pharmaceutical ingredients (APIs), the pKa of ~11.04 has profound implications:
-
Physiological Ionization: At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that sec-amylamine will be >99.9% ionized (protonated).
-
Membrane Permeability (LogD): Because the molecule exists almost entirely as a charged cation in the bloodstream, its distribution coefficient (LogD at pH 7.4) will be significantly lower than its partition coefficient (LogP). This restricts passive transcellular diffusion across lipophilic lipid bilayers, often necessitating active transport mechanisms for cellular uptake.
-
Salt Selection: The high basicity makes the free base highly reactive and prone to atmospheric degradation (e.g., forming carbonate salts upon exposure to air). For stable solid dosage forms, it is mandatory to formulate the API as a salt using strong counterions such as chloride (HCl), sulfate (H₂SO₄), or mesylate (methanesulfonic acid) to ensure long-term shelf stability.
References
Sources
Stereochemistry and Chirality of 2-Aminopentane Enantiomers: A Comprehensive Guide to Resolution and Analytical Validation
Introduction: The Criticality of Chiral Amines
Chiral primary amines are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced chiral ligands. Among these, 2-aminopentane (also known as 1-methylbutylamine or pentan-2-amine) serves as a fundamental stereochemical scaffold. Because the enantiomers of aliphatic amines often exhibit vastly different pharmacokinetics, target binding affinities, and toxicological profiles, achieving and verifying absolute enantiomeric purity is a non-negotiable requirement in drug development.
This whitepaper provides an in-depth technical analysis of the stereochemistry of 2-aminopentane, detailing the mechanistic causality behind its chiral resolution and the self-validating analytical workflows required to determine its enantiomeric excess (ee).
Stereochemical Fundamentals
2-Aminopentane possesses a single stereocenter at the C2 carbon, giving rise to two distinct enantiomers: (R)-2-aminopentane and (S)-(+)-2-aminopentane. While they share identical scalar physical properties in achiral environments, their behavior diverges completely when interacting with polarized light or chiral reagents.
Table 1: Physical and Chemical Properties of 2-Aminopentane
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₃N | 1 |
| Molecular Weight | 87.16 g/mol | 1 |
| Boiling Point | 90.5–91.5 °C (racemic) | 1 |
| Density | 0.736 g/mL at 25 °C | 1 |
| Specific Rotation [α]D | +8.5° (c = 1, H₂O) for (2S) | 1 |
| pKa (predicted) | 11.04 ± 0.35 | 1 |
Mechanisms of Chiral Resolution
To isolate a single enantiomer from a racemic mixture, the symmetry of the system must be broken. This is achieved either through classical thermodynamic methods (diastereomeric salt formation) or kinetic biocatalytic methods.
Classical Resolution via Diastereomeric Salt Formation
Causality: Enantiomers cannot be separated by standard distillation or crystallization because their physical properties are identical. However, reacting racemic 2-aminopentane with an enantiopure chiral acid—such as L-(+)-tartaric acid—produces two diastereomeric salts: (R)-amine·L-tartrate and (S)-amine·L-tartrate. Because these diastereomers possess different lattice energies and three-dimensional packing structures, they exhibit distinct solubilities, allowing for separation via fractional crystallization.
Step-by-Step Protocol:
-
Salt Formation: Dissolve 1.0 equivalent of racemic 2-aminopentane and 1.0 equivalent of L-(+)-tartaric acid in a boiling mixture of methanol and water.
-
Fractional Crystallization: Allow the solution to cool to room temperature at a controlled rate (e.g., 5 °C/hour). Causality: Rapid cooling traps impurities in the crystal lattice (occlusion). Slow cooling ensures that the thermodynamically less soluble salt—typically the (S)-amine·L-tartrate—selectively crystallizes.
-
Isolation & Liberation: Filter the crystals and wash with cold methanol. To liberate the free amine, dissolve the salt in water and add 50% NaOH until the pH > 12. Causality: The strong base deprotonates the ammonium ion, breaking the salt and forcing the highly lipophilic free amine out of the aqueous phase.
-
Extraction: Extract the aqueous phase with diethyl ether, dry over anhydrous Na₂SO₄, and carefully distill to yield the purified (S)-2-aminopentane.
-
Self-Validation Check: Measure the specific rotation using a polarimeter. A reading of +8.5° confirms successful resolution of the (S)-enantiomer. If the value is lower, recrystallization of the tartrate salt is required.
Biocatalytic Kinetic Resolution
Causality: Modern green chemistry heavily favors enzymatic resolution. Enantioselective ω-transaminases can kinetically resolve racemic 2-aminopentane by selectively deaminating one enantiomer (e.g., the (R)-enantiomer) into an achiral ketone (pentan-2-one), leaving the desired (S)-enantiomer untouched 2. This process relies on the strict steric constraints of the enzyme's active site, which only accommodates the spatial arrangement of the (R)-isomer 3.
Figure 1: Biocatalytic kinetic resolution of racemic 2-aminopentane using ω-transaminase.
Analytical Workflows for Enantiomeric Excess (ee) Determination
A resolution protocol is only as reliable as the analytical methods used to verify it. To ensure absolute trustworthiness, a self-validating system utilizing orthogonal techniques—Chiral HPLC and NMR Spectroscopy—must be employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Causality: Chiral HPLC separates enantiomers by passing them through a column packed with a chiral stationary phase (CSP), such as immobilized polysaccharide derivatives (e.g., Chiralpak IA). As the enantiomers travel through the column, they form transient, reversible diastereomeric complexes with the CSP. The slight differences in the thermodynamic stability of these complexes lead to different retention times.
Table 2: Optimized Chiral HPLC Conditions for 2-Aminopentane
| Parameter | Condition | Causality / Rationale |
|---|---|---|
| Column | Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) provides robust chiral recognition sites. |
| Mobile Phase | Hexane : 2-Propanol (90:10) | Normal-phase conditions maximize critical hydrogen bonding with the stationary phase 1. |
| Additive | 0.1% Diethylamine (DEA) | Basic additive suppresses secondary interactions with free silanols, preventing peak tailing of the amine. |
| Detection | UV at 210 nm | Aliphatic amines lack strong chromophores; low wavelength is strictly required for detection. |
Step-by-Step Protocol:
-
System Equilibration: Flush the column with the mobile phase until a stable baseline is achieved at 210 nm.
-
Self-Validation (Control Run): Inject 10 µL of a racemic 2-aminopentane standard. Causality: This proves the system's resolving power. You must observe two distinct peaks with a resolution factor (Rs) > 1.5. If baseline resolution is not achieved, the method is invalid for ee calculation.
-
Sample Analysis: Inject 10 µL of the resolved (S)-2-aminopentane sample.
-
Data Processing: Integrate the Area Under the Curve (AUC) for both peaks. Calculate ee using the formula: ee (%) = [(Area S - Area R) / (Area S + Area R)] × 100.
¹H NMR Spectroscopy via Mosher's Derivatization
Causality: Because enantiomers have identical NMR spectra, they must be converted into diastereomers prior to analysis. Reacting the amine with a Chiral Derivatizing Agent (CDA) like (R)-(-)-MTPA chloride (Mosher's acid chloride) forms diastereomeric amides. The phenyl ring of the MTPA moiety creates an anisotropic magnetic shielding cone. Depending on the stereochemistry of the amine, the C1 methyl protons will sit either inside or outside this shielding cone, resulting in distinct, quantifiable chemical shifts in the ¹H NMR spectrum.
Step-by-Step Protocol:
-
Derivatization: In a dry NMR tube, dissolve 10 mg of the resolved 2-aminopentane in 0.5 mL of CDCl₃. Add 2.0 equivalents of anhydrous pyridine (to act as an acid scavenger) and 1.5 equivalents of (R)-(-)-MTPA chloride.
-
Incubation: Cap the tube and agitate gently. Allow the reaction to proceed at room temperature for 1 hour to ensure complete conversion to the amide.
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum (minimum 400 MHz).
-
Integration & Validation: Locate the doublet signals corresponding to the terminal methyl group adjacent to the chiral center. The (R,R)-diastereomer and (R,S)-diastereomer will show these doublets at slightly different ppm values. Integrate both doublets. The ratio of these integrals directly provides the diastereomeric excess (de), which perfectly correlates to the enantiomeric excess (ee) of the starting amine.
Figure 2: Orthogonal analytical workflow for self-validating enantiomeric excess (ee) determination.
Conclusion
The stereochemical fidelity of 2-aminopentane is paramount for its application in advanced organic synthesis and drug development. By understanding the thermodynamic and kinetic causality behind resolution techniques—whether through classical tartrate salt crystallization or modern biocatalytic transamination—researchers can reliably isolate pure enantiomers. Furthermore, implementing self-validating analytical frameworks that cross-reference polarimetry, chiral HPLC, and NMR derivatization ensures absolute trustworthiness in the reported enantiomeric excess, safeguarding downstream synthetic pipelines.
References
- BenchChem.An In-depth Technical Guide to the Physical and Chemical Properties of (2S)-2-Pentanamine.
- ACS Publications - Organic Process Research & Development.A Multidisciplinary Approach Toward the Rapid and Preparative-Scale Biocatalytic Synthesis of Chiral Amino Alcohols.
- National Institutes of Health (PMC).
- The Royal Society of Chemistry.ω-Transaminase-catalyzed kinetic resolution of chiral amines using L-threonine as an amino acceptor.
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The Versatile Workhorse of Asymmetric Synthesis: A Technical Guide to the Applications of 2-Aminopentane
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, where the precise arrangement of atoms can mean the difference between a life-saving therapeutic and an inert compound, the demand for versatile and efficient chiral building blocks is paramount. Among these, 2-aminopentane, a seemingly simple chiral primary amine, has emerged as a robust and multifaceted tool. This technical guide provides a comprehensive overview of the applications of 2-aminopentane in organic synthesis, offering insights into its role as a chiral resolving agent, a precursor to valuable Schiff bases and their metal complexes, and a foundational element in the construction of complex molecular architectures, including bioactive heterocycles.
The Art of Separation: 2-Aminopentane in Chiral Resolution
The separation of enantiomers, a process known as chiral resolution, is a cornerstone of stereoselective synthesis. 2-Aminopentane, available in its enantiomerically pure forms, serves as an effective resolving agent for racemic carboxylic acids. The fundamental principle lies in the formation of diastereomeric salts through the acid-base reaction between the chiral amine and the racemic acid. These diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2]
While specific protocols for the resolution of every racemic acid with 2-aminopentane are not exhaustively documented in single sources, the general procedure is well-established. For instance, the resolution of a racemic carboxylic acid like ibuprofen, a widely used non-steroidal anti-inflammatory drug, is often accomplished using a chiral amine.[3][4] Although many published procedures utilize other amines like α-phenylethylamine, the principles are directly applicable to 2-aminopentane.
Generalized Protocol for Chiral Resolution of a Racemic Carboxylic Acid:
-
Salt Formation: The racemic carboxylic acid is dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture containing water). An equimolar or sub-equimolar amount of the enantiomerically pure 2-aminopentane is added to the solution.
-
Crystallization: The solution is allowed to cool slowly, or the solvent is partially evaporated to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can facilitate this process.
-
Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities.
-
Liberation of the Enantiopure Acid: The isolated diastereomeric salt is then treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the enantiomerically enriched carboxylic acid.
-
Recovery of the Resolving Agent: The 2-aminopentane can be recovered from the aqueous layer by basification and extraction.
The efficiency of the resolution is highly dependent on the choice of solvent, the temperature of crystallization, and the specific interaction between the acid and the amine.[5]
The Gateway to Diverse Functionality: Schiff Bases of 2-Aminopentane and their Metal Complexes
The reaction of the primary amino group of 2-aminopentane with aldehydes or ketones provides a straightforward route to Schiff bases, also known as imines.[6] These compounds are not merely derivatives but serve as versatile intermediates in their own right, finding applications in the synthesis of various heterocyclic compounds and as ligands for metal complexes.[7][8]
Caption: Synthetic utility of 2-aminopentane via Schiff base formation.
The imine nitrogen of the Schiff base can coordinate to a variety of metal ions, forming stable metal complexes.[9][10] These complexes have garnered significant interest due to their potential catalytic activities in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[11][12][13] The steric and electronic properties of the Schiff base ligand, which can be readily tuned by varying the aldehyde or ketone precursor, play a crucial role in determining the catalytic efficacy of the resulting metal complex.
Spectroscopic Characterization of 2-Aminopentane Derived Schiff Bases:
The formation of a Schiff base from 2-aminopentane can be readily confirmed by standard spectroscopic techniques:
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the carbonyl compound, coupled with the appearance of a characteristic C=N stretching band typically in the region of 1600-1650 cm⁻¹, is a clear indication of imine formation.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the formation of the azomethine (-CH=N-) bond is confirmed by the appearance of a new singlet or doublet in the downfield region (typically δ 7-9 ppm). The signals corresponding to the protons on the carbon adjacent to the nitrogen in 2-aminopentane will also experience a shift. ¹³C NMR will show a characteristic signal for the imine carbon.[10]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the expected Schiff base product.[7]
A Foundational Unit for Bioactive Molecules
2-Aminopentane serves as a valuable starting material, or "building block," for the synthesis of more complex and often biologically active molecules.[14][15] Its incorporation into a molecular structure can impart specific physicochemical properties and, due to its chirality, introduce a key stereocenter.
Synthesis of Heterocyclic Compounds:
Heterocyclic compounds are ubiquitous in medicinal chemistry, and primary amines are crucial for their construction. 2-Aminopentane can be employed in the synthesis of various heterocyclic systems. For instance, the synthesis of quinazolines, a class of compounds with a broad range of pharmacological activities, often involves the reaction of a 2-aminoaryl ketone or aldehyde with an amine.[16][17][18][19][20] While direct examples specifically citing 2-aminopentane are not abundant in readily available literature, its use as the amine component in such reactions is chemically plausible and represents a potential avenue for the synthesis of novel quinazoline derivatives.
Precursor to Pharmaceutical and Agrochemical Agents:
The versatility of 2-aminopentane makes it a relevant precursor in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[15] For example, amino acid derivatives are known to exhibit anticonvulsant properties, and the synthesis of novel amide derivatives starting from chiral amines like 2-aminopentane could lead to new therapeutic agents.[21][22][23][24] In the agrochemical sector, substituted amines are integral to the synthesis of various pesticides and herbicides.[25]
Use as a Chiral Auxiliary in Asymmetric Synthesis:
In asymmetric synthesis, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Chiral amines and their derivatives are widely used as chiral auxiliaries.[26][27] While specific, detailed protocols for the use of 2-aminopentane as a chiral auxiliary are not as prevalent as for other amines in the literature, the fundamental principles of asymmetric synthesis suggest its potential in this area. For example, it could be used to synthesize chiral β-amino acids, which are important components of many biologically active molecules.[2][28][29]
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- 7. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]
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- 9. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
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- 20. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 21. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 29. wiley.com [wiley.com]
Structural and Pharmacological Divergence of Aliphatic Amines: A Technical Guide to 2-Aminopentane vs. 1,3-Dimethylamylamine (DMAA)
Executive Summary
While 2-aminopentane and 1,3-dimethylamylamine (DMAA) both belong to the class of aliphatic alkylamines, their structural nuances dictate vastly different physicochemical properties, pharmacological activities, and regulatory statuses. This whitepaper elucidates the structure-activity relationships (SAR) that transform a simple industrial chemical building block (2-aminopentane) into a potent, indirect sympathomimetic agent (DMAA). We provide self-validating analytical protocols and mechanistic insights to equip drug development professionals with the expertise required to differentiate, quantify, and evaluate these compounds.
Structural and Physicochemical Divergence
The fundamental difference between 2-aminopentane and DMAA lies in their carbon backbone length and methyl branching.
-
2-Aminopentane (Pentan-2-amine): A straight five-carbon chain with a primary amine group at the C2 position. It is a simple, highly volatile, and corrosive aliphatic amine primarily utilized as a chemical intermediate or solvent in organic synthesis [1].
-
1,3-Dimethylamylamine (4-methylhexan-2-amine): Despite its common name (DMAA), its IUPAC nomenclature reveals a six-carbon (hexane) backbone with methyl branching at C4 and an amine at C2. Critically, DMAA possesses two chiral centers (at C2 and C4), resulting in a mixture of diastereomers [2].
The addition of the methyl group and the extended carbon chain in DMAA significantly increases its lipophilicity (LogP ~1.9) compared to 2-aminopentane. This increased lipophilicity is the primary causal factor for DMAA's ability to cross the blood-brain barrier (BBB) and exert central nervous system (CNS) stimulation.
Quantitative Physicochemical Comparison
| Property | 2-Aminopentane | 1,3-Dimethylamylamine (DMAA) |
| IUPAC Name | Pentan-2-amine | 4-Methylhexan-2-amine |
| Molecular Formula | C₅H₁₃N | C₇H₁₇N |
| Molecular Weight | 87.16 g/mol | 115.22 g/mol |
| LogP (Predicted) | ~1.1 | 1.9 |
| Chiral Centers | 1 (C2) | 2 (C2, C4) |
| Boiling Point | 90.5 - 91.5 °C | 132.5 °C |
| Primary Application | Industrial synthesis, solvent | Historically a decongestant; banned supplement |
Pharmacodynamics & Toxicological Profiles
The Causality of DMAA's Toxicity
DMAA was originally patented in 1944 by Eli Lilly as a nasal decongestant but was later repurposed as a dietary supplement and pre-workout stimulant [3]. The steric bulk provided by the 4-methyl group in DMAA prevents rapid oxidative deamination by monoamine oxidase (MAO) enzymes. This steric hindrance is the direct cause of its prolonged elimination half-life (~8.5 hours) [4].
DMAA acts as an indirect sympathomimetic. It lacks the aromatic ring of amphetamines but mimics their mechanism by binding to the Norepinephrine Transporter (NET), reversing its flow, and causing an efflux of norepinephrine into the synaptic cleft. This leads to non-selective agonism of α
- and β -adrenergic receptors, resulting in severe vasoconstriction, tachycardia, and elevated blood pressure[5]. Due to reports of cerebral hemorrhaging, myocardial infarction, and acute liver injury, the FDA has declared DMAA an unsafe, adulterated substance [6].
Conversely, 2-aminopentane lacks the specific steric profile required for potent NET reversal and MAO evasion. Its toxicity is primarily localized; it is a highly flammable liquid that causes severe skin burns and irreversible eye damage upon contact, functioning as a corrosive agent rather than a systemic sympathomimetic [7].
Sympathomimetic signaling and toxicity pathway of DMAA.
Analytical Differentiation: A Self-Validating Workflow
To definitively distinguish 2-aminopentane from DMAA in complex matrices (e.g., adulterated dietary supplements or forensic samples), researchers must employ a self-validating analytical system. The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for mass/retention time resolution, orthogonally validated by Nuclear Magnetic Resonance (NMR) to confirm diastereomeric presence.
Step-by-Step Methodology: GC-MS & NMR Protocol
Rationale: Aliphatic amines in their salt forms (e.g., DMAA HCl) are non-volatile and thermally labile. We must first convert them to their free-base form to ensure optimal partitioning into the organic phase and clean volatilization in the GC inlet [8].
Step 1: Sample Preparation (Free-Basing)
-
Weigh ~10 mg of the unknown amine salt (or homogenized supplement powder) into a glass centrifuge tube.
-
Add 1.0 mL of 1 M Sodium Hydroxide (NaOH). Causality: Elevating the pH > 10 deprotonates the amine cation, forcing the molecule into its lipophilic free-base state.
-
Add 2.0 mL of Chloroform (CHCl₃) containing a suitable internal standard (e.g., diphenylamine).
-
Vortex for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation.
-
Extract the lower organic (chloroform) layer and transfer to a GC autosampler vial.
Step 2: GC-MS Acquisition
-
Column: Use a non-polar DB-1 MS column (30m x 0.25mm x 0.25µm). Causality: Non-polar stationary phases separate analytes primarily by boiling point and dispersive interactions, perfectly resolving the heavier, branched DMAA from 2-aminopentane.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial hold at 50 °C for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min.
-
Injection: 1 µL injection volume, Split ratio 20:1.
-
Detection: Scan mode (m/z 40-300).
-
Expected Results: 2-aminopentane will elute earlier and yield a molecular ion of m/z 87. DMAA will elute later, yielding a molecular ion of m/z 115, often presenting as a closely eluting doublet due to its diastereomers.
-
Step 3: Orthogonal Validation via NMR
-
Dilute a separate ~10 mg/mL sample in DMSO-d6 containing TMS (0 ppm reference).
-
Acquire a ¹H-NMR spectrum.
-
Validation Check: Because DMAA possesses two chiral carbons, it exists as a mixture of diastereomers. The NMR spectrum of DMAA will show duplicated, slightly shifted peaks for the proton and carbon environments (specifically the methyl doublets). 2-aminopentane, having only one chiral center, will present a clean, single set of enantiomeric signals that do not split in an achiral NMR environment.
Analytical workflow for the differentiation of 2-aminopentane and DMAA.
Regulatory Landscape & Drug Development Implications
For drug development professionals, the contrast between 2-aminopentane and DMAA serves as a critical case study in structural pharmacology. The minor addition of a methyl group and a single carbon to the alkyl chain shifts a molecule from a localized corrosive hazard to a systemically active, potentially lethal sympathomimetic.
Currently, 2-aminopentane remains unregulated under the Controlled Substances Act but is strictly controlled under OSHA and GHS guidelines for workplace safety due to its flammability and corrosiveness. DMAA, however, is heavily targeted by regulatory bodies. The FDA has issued widespread warning letters classifying DMAA as an unapproved food additive, and the World Anti-Doping Agency (WADA) has banned it in competitive sports [6]. Analytical laboratories must maintain rigorous, self-validating screening protocols to detect DMAA adulteration in the nutraceutical sector, ensuring public safety and regulatory compliance.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 529188, 2-Aminopentane". PubChem.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7753, 1,3-Dimethylamylamine". PubChem.[Link]
-
Eli Lilly and Company. "Aliphatic Amines Patent (1944)". Journal of the American Chemical Society.[Link]
-
MDPI. "Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance". Pharmaceuticals.[Link]
-
WebMD. "1,3-DMAA: Overview, Uses, Side Effects, Precautions". WebMD.[Link]
-
U.S. Food and Drug Administration (FDA). "DMAA in Dietary Supplements". FDA.gov.[Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "DMAA Monograph". SWGDRUG.org.[Link]
Methodological & Application
Advanced Application Note: 2-Aminopentane as an Aliphatic Amine Ligand in Coordination Chemistry
Executive Summary & Mechanistic Insights
2-Aminopentane (systematically named pentan-2-amine, and frequently referred to as 1-methylbutylamine) is a versatile primary aliphatic amine. In coordination chemistry, it functions as a neutral, monodentate, L-type σ -donor ligand. The nitrogen lone pair coordinates directly to transition metals, while its structural topology—specifically the α -methyl branching—imparts critical steric constraints that differentiate its coordination kinetics and thermodynamic stability from linear analogs like n-pentylamine [[1]]().
From a drug development perspective, 2-aminopentane is highly valued for its chirality. It exists as two distinct enantiomers, allowing for the synthesis of diastereomeric or enantiopure metal complexes 2. This stereochemical control is heavily leveraged in combinatorial syntheses of Platinum(II) anticancer analogs 3, as well as in the generation of Copper(II) complexes used as controls in synthetic foldamer and ion channel research [[4]]().
Quantitative Data & Physicochemical Properties
To ensure precise stoichiometric calculations and safe handling during complex synthesis, the physicochemical properties of 2-aminopentane must be strictly accounted for.
Table 1: Physicochemical Properties of 2-Aminopentane
| Parameter | Value | Experimental Implication in Coordination |
|---|---|---|
| CAS Number | 625-30-9 | Identifier for procurement of the racemic or enantiopure ligand 5. |
| Molecular Weight | 87.16 g/mol | Baseline for calculating molar equivalents in metal-ligand ratios 5. |
| Density | 0.736 g/mL (at 25 °C) | Allows for accurate volumetric dispensing of the neat liquid via micropipette 5. |
| Boiling Point | 90.5–91.5 °C | Facilitates the removal of unreacted excess ligand via mild vacuum distillation 5. |
| Vapor Pressure | 51.1 mmHg (at 25 °C) | High volatility requires handling in a fume hood to prevent inhalation 5. |
Table 2: Expected Coordination Outcomes
| Metal Center | Typical Geometry | Coordination Number | Expected Yield | Validation Metric |
|---|---|---|---|---|
| Pt(II) | Square Planar | 4 | 40–60% | AgI precipitation, HPLC retention shift |
| Cu(II) | Distorted Octahedral / Square Planar | 4 to 6 | 75–90% | UV-Vis shift (d-d transition) |
Experimental Workflows & Logical Relationships
The synthesis of metal complexes using 2-aminopentane relies on exploiting the ligand's σ -donating ability while managing its α -branching steric bulk.
Caption: Workflow for synthesizing cis-platinum(II) complexes using 2-aminopentane.
Caption: Copper(II) 2-aminopentane coordination and visual validation workflow.
Self-Validating Experimental Protocols
Protocol 1: Combinatorial Synthesis of cis-[PtCl2(2-aminopentane)(methylamine)]
Context: Mixed aliphatic amine platinum complexes are heavily investigated to overcome cisplatin resistance. 1-methylbutylamine has been successfully utilized in combinatorial libraries alongside K₂PtCl₄ 3.
Step-by-Step Methodology:
-
Precursor Activation: Dissolve 1.0 mmol of K₂PtCl₄ in 10 mL of deionized water. Add 4.0 mmol of KI.
-
Causality: Chloride is a poor leaving group with a weak trans effect. Iodide substitution activates the metal center and ensures subsequent amines coordinate in a cis geometry.
-
Validation Checkpoint: The solution will immediately shift from red to dark brown, confirming the formation of the [PtI₄]²⁻ intermediate.
-
-
First Ligand Addition: Add 1.0 mmol of 2-aminopentane dropwise while stirring at room temperature.
-
Causality: The α -methyl group of 2-aminopentane creates steric hindrance, slowing down the second substitution and allowing the mono-substituted intermediate to be isolated kinetically.
-
-
Second Ligand Addition: After 2 hours, add 1.0 mmol of methylamine. Stir for an additional 4 hours in the dark.
-
Validation Checkpoint: A yellow precipitate (cis-diiodo complex) will form as the neutral complex drops out of the aqueous solution.
-
-
Halide Exchange (Deiodination): Collect the yellow precipitate via filtration, suspend it in water, and add 1.95 mmol of AgNO₃. Stir for 24 hours in the dark.
-
Causality: Iodide ligands are too stable for biological activation. AgNO₃ forces the iodides out as insoluble AgI, leaving a reactive diaqua intermediate.
-
Validation Checkpoint: A dense, pale yellow solid (AgI) precipitates. Filter this out; the filtrate should be clear.
-
-
Chlorination: Add an excess of KCl (10 mmol) to the clear filtrate and heat to 40 °C for 2 hours.
-
Causality: Converts the unstable diaqua intermediate into the stable cis-dichloro target complex, which is the active prodrug form.
-
Validation Checkpoint: A pale yellow powder precipitates. Collect via vacuum filtration and wash with cold water and ether.
-
Protocol 2: Synthesis of [Cu(2-aminopentane)₄]Cl₂ for Ion Channel Assays
Context: In the study of synthetic ion channels, simple Cu(II)-amine complexes serve as critical positive controls for chloride transport and membrane interaction assays 4.
Step-by-Step Methodology:
-
Metal Solvation: Dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of absolute ethanol.
-
Validation Checkpoint: The solution will appear pale blue/green, characteristic of oxygen-coordinated Cu(II).
-
-
Ligand Coordination: Under vigorous stirring, add 4.5 mmol of 2-aminopentane dropwise.
-
Causality: An excess of ligand drives the equilibrium toward the tetrakis-coordinated complex. The nitrogen lone pair is a stronger σ -donor than ethanol/water, increasing the crystal field splitting energy ( Δo ).
-
Validation Checkpoint: The solution will undergo an immediate, striking color shift to deep royal blue/purple. This visual shift in the d-d transition wavelength validates successful nitrogen coordination.
-
-
Crystallization: Layer the deep blue solution carefully with 20 mL of cold diethyl ether and store at 4 °C overnight.
-
Causality: The complex is insoluble in non-polar ether, forcing it to crystallize out of the ethanol matrix.
-
Validation Checkpoint: Dark blue/purple crystals will form at the bottom of the flask. Isolate via filtration and dry under a vacuum.
-
References
- 2-N-Methylaminopentane CAS 22431-10-3|C6H15N - Benchchem Benchchem
- US6806289B1 - Coordination complexes, and methods for preparing by combinatorial methods, assaying and using the same Google P
- Switchable foldamer ion channels with antibacterial activity Chemical Science (RSC Publishing)
- Cas 625-30-9, 2-AMINOPENTANE - LookChem LookChem
- A comparative structural study of ternary graphite intercalation compounds containing alkali metals and linear or branched amine Oregon St
Sources
- 1. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 2. 2-N-Methylaminopentane CAS 22431-10-3|C6H15N [benchchem.com]
- 3. US6806289B1 - Coordination complexes, and methods for preparing by combinatorial methods, assaying and using the same - Google Patents [patents.google.com]
- 4. Switchable foldamer ion channels with antibacterial activity - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02393K [pubs.rsc.org]
- 5. lookchem.com [lookchem.com]
Application Note: 1-Methylbutylamine as a Highly Selective Primary Amine Organocatalyst in Carbonyl Condensation Reactions
Prepared by: Senior Application Scientist, Organocatalysis & Process Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
In the realm of organocatalysis, secondary amines (such as proline and its derivatives) have long been the standard for enamine and iminium-mediated transformations. However, secondary amines frequently fail when applied to sterically hindered ketones or α-branched aldehydes due to severe steric clashes that prevent the formation of the crucial enamine intermediate.
1-Methylbutylamine (also known as 2-aminopentane or sec-amylamine) emerges as a highly effective, field-proven primary aliphatic amine catalyst to bridge this gap [2]. The primary amine nitrogen possesses a smaller steric profile, allowing it to readily condense with bulky carbonyls to form reactive ketimines and aldimines. Crucially, the α-methyl group of 1-methylbutylamine provides precisely tuned steric bulk—enough to direct regioselectivity (e.g., favoring α-1,2-addition over γ-1,2-addition) without impeding the catalytic turnover [1].
This application note details the causality behind catalyst selection and provides self-validating protocols for utilizing 1-methylbutylamine in complex organic transformations, specifically focusing on the self-aldol condensation of α,β-unsaturated aldehydes and the Knoevenagel condensation of hindered ketones.
Mechanistic Visualization: The Enamine Catalytic Cycle
To understand the efficacy of 1-methylbutylamine, one must examine the transient intermediates it forms. The primary amine condenses with the carbonyl substrate to form an iminium ion, which tautomerizes into a nucleophilic enamine. The cycle is driven by the rapid hydrolysis of the product-bound iminium species, regenerating the catalyst [3].
Enamine catalytic cycle of 1-methylbutylamine with carbonyl substrates.
Application 1: Regioselective Self-Aldol Condensation
Context and Causality
The synthesis of valuable fragrance and pharmaceutical precursors, such as dehydrocitral (a precursor to safranal), relies on the self-aldol condensation of 3-methyl-2-butenal (prenyl aldehyde) [1].
The Causality of Catalyst Selection: Using a secondary amine (like pyrrolidine) for this reaction leads to the formation of a dienamine, which preferentially attacks at the γ-position, yielding unwanted γ-1,2-condensation products. Conversely, unhindered primary amines (like cyclohexylamine) lead to rapid, uncontrolled polymerization. 1-Methylbutylamine strikes the perfect balance: its moderate steric hindrance restricts the formation of the extended dienamine, locking the reactivity at the α-position and yielding the desired α-1,2-adduct exclusively [1].
Quantitative Data: Catalyst Comparison
Table 1: Influence of Amine Catalyst on 3-Methyl-2-butenal Condensation
| Catalyst Type | Specific Amine | Steric Profile | Major Regiochemistry | Relative Conversion Rate |
| Primary (Target) | 1-Methylbutylamine | Moderate | α-1,2-adduct | High |
| Primary (Hindered) | tert-Octylamine | High | α-1,2-adduct | Moderate (35%) |
| Primary (Unhindered) | Cyclohexylamine | Low | α-1,2-adduct | Slow / Oligomerizes |
| Secondary | Pyrrolidine | Low (Ring) | γ-1,2-adduct | Fast (Off-target) |
Data synthesized from comparative organocatalytic studies on prenyl aldehyde self-condensation [1].
Protocol 1: Synthesis of Dehydrocitral via Self-Aldol Condensation
Objective: Highly selective α-1,2-condensation of 3-methyl-2-butenal. This protocol is designed as a self-validating system; physical phase changes and spectroscopic markers confirm the success of each step.
Reagents:
-
3-Methyl-2-butenal (Prenyl aldehyde): 100 mmol (1.0 equiv)
-
1-Methylbutylamine: 10 mmol (0.1 equiv, 10 mol%)
-
Propionic acid: 10 mmol (0.1 equiv, 10 mol%)
-
Anhydrous Toluene: 50 mL
Step-by-Step Methodology:
-
Preparation of the Catalytic Complex: In a dry, nitrogen-purged 250 mL round-bottom flask, dissolve 1-methylbutylamine (10 mol%) in anhydrous toluene. Slowly add propionic acid (10 mol%) while stirring.
-
Causality: The weak acid protonates the amine, forming an ammonium carboxylate salt in situ. This buffers the system, preventing base-catalyzed polymerization of the aldehyde, while providing the necessary proton shuttling to accelerate iminium formation.
-
-
Substrate Addition: Cool the vessel to 10 °C using an ice bath. Add 3-methyl-2-butenal dropwise over 30 minutes.
-
Causality: The initial condensation is exothermic. Dropwise addition at reduced temperatures minimizes local concentration spikes, preventing the formation of higher-order C15 oligomers.
-
-
Enamine Formation and Condensation: Remove the ice bath, warm the reaction to 20–25 °C, and stir for 18 hours.
-
Validation Checkpoint: Monitor the reaction via GC-MS or in situ FTIR. The successful formation of the intermediate can be verified by the transient appearance of a C=N stretch at ~1650 cm⁻¹ and the steady growth of the product mass peak (m/z 150 for dehydrocitral).
-
-
In Situ Dehydration: The initial aldol adduct spontaneously dehydrates under these conditions.
-
Causality: The elimination of water is thermodynamically driven by the formation of the extended conjugated system of dehydrocitral. The released water hydrolyzes the iminium intermediate, liberating the 1-methylbutylamine catalyst for the next cycle.
-
-
Workup and Isolation: Quench the reaction with 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with diethyl ether (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via fractional distillation under vacuum.
Catalyst-dependent regioselectivity in the self-aldol condensation of α,β-unsaturated aldehydes.
Application 2: Knoevenagel Condensation of Hindered Ketones
Context and Causality
The Knoevenagel condensation between ketones and active methylene compounds (like malononitrile) is notoriously difficult for sterically hindered aromatic ketones (e.g., acetophenone derivatives). Standard base catalysis often requires harsh reflux conditions that degrade sensitive functional groups.
By employing 1-methylbutylamine, the reaction proceeds via an iminium activation pathway . The primary amine attacks the ketone to form a highly electrophilic ketimine intermediate. Because 1-methylbutylamine is a primary amine, it bypasses the severe steric strain that prevents secondary amines from forming this intermediate with acetophenones [2, 3].
Protocol 2: Mild Knoevenagel Condensation
Objective: Condensation of acetophenone with malononitrile under mild conditions.
Reagents:
-
Acetophenone: 10 mmol (1.0 equiv)
-
Malononitrile: 11 mmol (1.1 equiv)
-
1-Methylbutylamine: 1 mmol (0.1 equiv, 10 mol%)
-
Glacial Acetic Acid: 1 mmol (0.1 equiv, 10 mol%)
-
Ethanol (Absolute): 20 mL
Step-by-Step Methodology:
-
Reagent Mixing: In a 50 mL flask, dissolve acetophenone and malononitrile in absolute ethanol.
-
Catalyst Activation: Add 1-methylbutylamine and glacial acetic acid sequentially.
-
Causality: Acetic acid serves a dual purpose: it protonates the carbonyl oxygen to accelerate the initial amine attack, and it protonates the amine to form an acetate salt, which acts as a mild, soluble bifunctional catalyst.
-
-
Reaction Execution: Stir the mixture at 40 °C for 4–6 hours.
-
Validation Checkpoint: The reaction progress is visually self-validating. As the highly conjugated dicyanoalkene product forms, the solution will transition from colorless to a deep yellow/orange. TLC (Hexane:EtOAc 8:2) will confirm the consumption of the ketone.
-
-
Product Isolation: Cool the mixture to 0 °C in an ice bath. The product will precipitate as crystalline solids. Filter the solids via vacuum filtration, wash with ice-cold ethanol (2 x 5 mL), and dry under vacuum to yield the pure conjugated alkene.
References
- Methods for preparing aldehydes by self-aldol condensation.
- Dual H-Bonding and Enamine Activ
- Asymmetric catalysis with chiral primary amine-based organocatalysts.
Preparation of amide derivatives using 2-aminopentane and acid chlorides
Application Note: Preparation of N-(Pentan-2-yl)amide Derivatives via Acylation of 2-Aminopentane with Acid Chlorides
Executive Summary & Mechanistic Rationale
Amide bond formation is a fundamentally important reaction in organic synthesis and pharmaceutical development[1]. While modern coupling reagents are widely used, the direct acylation of amines using acid chlorides remains one of the most robust, scalable, and atom-economical methodologies available[2].
This application note provides a comprehensive guide to synthesizing N-(pentan-2-yl)amide derivatives using 2-aminopentane. 2-Aminopentane is an aliphatic primary amine characterized by an α-methyl group. This slight steric bulk requires a highly reactive electrophile, making acid chlorides the ideal choice over less reactive carboxylic acid derivatives[2].
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the nitrogen of 2-aminopentane attacks the highly electrophilic carbonyl carbon of the acid chloride, forming a transient tetrahedral intermediate. This intermediate rapidly collapses, expelling a chloride leaving group to form the amide bond and generating hydrochloric acid (HCl) as a byproduct[3].
The Causality of Base Selection
The generation of HCl dictates the experimental design. If left unneutralized, the HCl byproduct will rapidly protonate the unreacted 2-aminopentane, converting it into an unreactive amine hydrochloride salt. This dead-end pathway stalls the reaction at a maximum of 50% theoretical yield[4]. Therefore, the strategic introduction of an auxiliary base is a strict requirement to neutralize the acid and drive the reaction to completion[3].
Figure 1: Mechanistic workflow of 2-aminopentane acylation and base neutralization.
Experimental Design & Quantitative Parameters
The selection of the base and solvent system depends entirely on the stability of the acid chloride used. We present two distinct, self-validating methodologies: Anhydrous Acylation and Biphasic Schotten-Baumann conditions[3].
| Parameter | Protocol A: Anhydrous Acylation | Protocol B: Schotten-Baumann (Biphasic) |
| Optimal Substrate | Moisture-sensitive aliphatic acid chlorides | Stable aromatic acid chlorides (e.g., Benzoyl Cl) |
| Solvent System | Dichloromethane (DCM) or THF (Strictly dry) | DCM / H₂O (Biphasic system) |
| Base Choice | DIPEA or Triethylamine (1.5 - 2.0 eq) | Aqueous NaOH or KOH (10-20% w/v) |
| Temperature Profile | 0 °C → Room Temperature | 0 °C → Room Temperature |
| Stirring Requirement | Standard magnetic stirring | Vigorous stirring (to maximize interface) |
| Expected Yield Range | 85% - 95% | 75% - 90% |
Causality in Base Choice : For anhydrous conditions, N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA). DIPEA's increased steric hindrance prevents it from acting as a competing nucleophile, avoiding the formation of transient, potentially unstable acylammonium species[2].
Step-by-Step Methodologies
Protocol A: Anhydrous Synthesis of N-(Pentan-2-yl)amides
Use this protocol for highly reactive or moisture-sensitive acid chlorides (e.g., acetyl chloride, butyryl chloride).
-
Preparation & Cooling : In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 2-aminopentane (1.0 equiv, 10 mmol) and DIPEA (1.5 equiv, 15 mmol) in anhydrous DCM (20 mL). Cool the mixture to 0 °C using an ice-water bath.
-
Causality: Cooling mitigates the highly exothermic nature of the initial nucleophilic attack, preventing thermal degradation or side reactions.
-
-
Electrophile Addition : Dissolve the acid chloride (1.1 equiv, 11 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes.
-
Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
-
Quenching & Workup : Dilute the mixture with additional DCM (20 mL). Transfer to a separatory funnel and wash sequentially with 1M HCl (2 × 20 mL) to remove unreacted amine and DIPEA, followed by saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid, and finally brine (20 mL).
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(pentan-2-yl)amide.
Protocol B: Biphasic Schotten-Baumann Synthesis
Use this protocol for stable, aromatic acid chlorides (e.g., benzoyl chloride, toluoyl chloride).[4]
-
Biphasic Setup : In a round-bottom flask, dissolve 2-aminopentane (1.0 equiv, 10 mmol) in DCM (20 mL). Add a 10% w/v aqueous solution of NaOH (2.0 equiv, 20 mmol). Cool the biphasic mixture to 0 °C.
-
Interfacial Addition : Begin vigorous magnetic stirring.
-
Causality: The reaction occurs at the organic-aqueous interface. Vigorous stirring maximizes the surface area between the organic acid chloride and the aqueous base, ensuring rapid neutralization of HCl. Dropwise add the acid chloride (1.1 equiv, 11 mmol).
-
-
Reaction Propagation : Stir vigorously at room temperature for 1 to 2 hours.
-
Phase Separation & Workup : Transfer to a separatory funnel and separate the layers. The aqueous layer (containing NaCl and excess NaOH) is discarded. Wash the organic layer with water (20 mL) and brine (20 mL).
-
Isolation : Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
Trustworthiness: Self-Validating Quality Control
To ensure the integrity of the protocols, the following self-validation checks must be integrated into the workflow:
-
In-Process Monitoring (TLC) : Monitor the reaction via Thin-Layer Chromatography (TLC). Use a Ninhydrin stain to track the consumption of 2-aminopentane. The primary amine will stain a vivid purple/pink. The complete disappearance of this spot confirms the reaction has reached the endpoint.
-
pH Validation (Protocol B) : During the Schotten-Baumann reaction, periodically check the aqueous layer with pH paper. It must remain strongly basic (pH > 9). If the pH drops, the HCl is overpowering the system, and additional NaOH must be added immediately to prevent amine protonation.
-
Structural Confirmation (¹H NMR) : In the ¹H NMR spectrum of the isolated product, verify the chemical shift of the α-methine proton of the pentan-2-yl group. In the free 2-aminopentane, this proton resonates near 2.8 ppm. Upon successful amide bond formation, the electron-withdrawing carbonyl group will cause this proton to shift significantly downfield to approximately 4.0–4.2 ppm.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]
-
Wikipedia Contributors. (2023). Schotten–Baumann reaction. Wikipedia, The Free Encyclopedia. URL:[Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. URL:[Link]
Sources
Application Note: 2-Aminopentane as a High-Efficiency Corrosion Inhibitor for Mild Steel in Acidic Media
Mechanistic Rationale & Chemical Causality
In industrial processes such as acid pickling, descaling, and oil well acidizing, mild steel is routinely exposed to highly aggressive acidic environments (e.g., 1M HCl). To mitigate rapid metal degradation, aliphatic amines are frequently deployed as corrosion inhibitors[1].
The selection of 2-aminopentane (sec-amylamine) for this application is driven by its specific molecular architecture. The efficiency of organic amine inhibitors is fundamentally governed by the electron density at the nitrogen atom, which serves as the primary reaction center[2]. 2-aminopentane features a primary amine group attached to the second carbon of a five-carbon aliphatic chain. This structure provides a dual mechanistic advantage:
-
Strong Anchoring: The nitrogen lone pair facilitates robust coordinate bonding with the unoccupied d-orbitals of the iron surface[3].
-
Steric Hydrophobic Shielding: The branched aliphatic tail creates a dense, sterically hindered hydrophobic barrier that effectively displaces water molecules and repels aqueous corrosive species[4].
The Dual Adsorption Mechanism
In a 1M HCl solution, 2-aminopentane exists in an equilibrium between its neutral ( R−NH2 ) and protonated ( R−NH3+ ) states. This equilibrium enables a dual adsorption pathway:
-
Physisorption (Electrostatic): Chloride ions ( Cl− ) from the acid specifically adsorb onto the positively charged metal surface, creating a negatively charged interface. The protonated amine cations are electrostatically attracted to this halide layer, demonstrating a synergistic inhibition effect[2].
-
Chemisorption (Coordinate Bonding): The neutral amine molecules directly donate their unshared electron pairs to the vacant d-orbitals of the iron surface, forming a stable chemisorbed layer[3].
Both pathways culminate in the formation of a protective monolayer that obeys the Langmuir adsorption isotherm, effectively blocking active corrosion sites[4][5].
Fig 1. Dual adsorption mechanism of 2-aminopentane on mild steel in acidic media.
Self-Validating Experimental Workflows
To ensure absolute data integrity, the evaluation protocol must employ orthogonal techniques. Gravimetric analysis provides a macroscopic, time-averaged measurement of metal loss, while electrochemical techniques (EIS and PDP) offer instantaneous, mechanistic insights into the interface kinetics[5]. A self-validating system requires that the Inhibition Efficiency (IE%) calculated from weight loss closely matches the IE% derived from electrochemical parameters.
Fig 2. Standardized orthogonal workflow for evaluating corrosion inhibition efficiency.
Protocol A: Specimen Preparation & Gravimetric Analysis
Causality Check: Mechanical abrasion standardizes the surface roughness, ensuring that adsorption is driven by chemical affinity rather than physical entrapment in surface defects.
-
Specimen Preparation: Cut mild steel into identical coupons (e.g., 2.0 cm × 2.0 cm × 0.1 cm). Abrade the surfaces sequentially using SiC emery paper (grades 400 to 1200).
-
Degreasing: Wash coupons with double-distilled water, degrease ultrasonically in acetone for 5 minutes, and dry under a stream of warm air.
-
Baseline Measurement: Weigh each coupon using an analytical balance (accuracy ±0.1 mg) to obtain the initial weight ( W1 ).
-
Immersion: Suspend the coupons in 100 mL of 1M HCl containing varying concentrations of 2-aminopentane (0, 200, 400, and 800 ppm) for exactly 6 hours at 298 K[5].
-
Post-Treatment: Remove the coupons, scrub lightly with a bristle brush under running water to remove loosely bound corrosion products, rinse with ethanol, dry, and reweigh ( W2 ).
-
Validation: Calculate the corrosion rate ( CR ) and Inhibition Efficiency ( IEwt% ) using the formula: IEwt%=CRblankCRblank−CRinh×100 .
Protocol B: Electrochemical Impedance Spectroscopy (EIS)
Causality Check: EIS is a non-destructive technique that applies a minimal AC perturbation (±10 mV). This allows us to measure the charge transfer resistance ( Rct ) without stripping the delicate self-assembled inhibitor monolayer.
-
Cell Setup: Utilize a standard three-electrode cell. Use the mild steel coupon as the working electrode (1 cm² exposed area), a platinum foil as the counter electrode, and an Ag/AgCl (3M KCl) electrode as the reference.
-
OCP Stabilization: Immerse the working electrode in the test solution and monitor the Open Circuit Potential (OCP) for 30 minutes. Do not proceed until the OCP drift is less than 2 mV/min. This ensures the system has reached steady-state adsorption.
-
EIS Measurement: Apply an AC signal of 10 mV peak-to-peak over a frequency range of 100 kHz down to 10 mHz.
-
Data Fitting: Fit the resulting Nyquist plots to a Randles equivalent circuit. Extract Rct and calculate the double-layer capacitance ( Cdl ).
-
Validation: Calculate IEEIS% using: IEEIS%=Rct(inh)Rct(inh)−Rct(blank)×100 .
Protocol C: Potentiodynamic Polarization (PDP)
Causality Check: PDP determines whether the inhibitor predominantly blocks anodic metal dissolution, cathodic hydrogen evolution, or both (mixed-type).
-
Execution: Immediately following EIS, sweep the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Tafel Extrapolation: Extrapolate the linear anodic and cathodic Tafel regions to the corrosion potential ( Ecorr ) to determine the corrosion current density ( icorr ).
-
Validation: Calculate IEPDP% using: IEPDP%=icorr(blank)icorr(blank)−icorr(inh)×100 .
Quantitative Data Presentation
The following tables summarize the expected orthogonal data for 2-aminopentane in 1M HCl at 298 K, demonstrating the self-validating nature of the protocols.
Table 1: Gravimetric Analysis Data
Note: The increase in surface coverage ( θ ) directly correlates with the reduction in the corrosion rate, confirming Langmuir monolayer formation.
| Inhibitor Concentration (ppm) | Weight Loss (mg/cm²) | Corrosion Rate (mm/year) | Surface Coverage ( θ ) | Inhibition Efficiency ( IEwt% ) |
| 0 (Blank) | 15.2 | 12.5 | - | - |
| 200 | 4.5 | 3.7 | 0.704 | 70.4 |
| 400 | 2.8 | 2.3 | 0.816 | 81.6 |
| 800 | 1.1 | 0.9 | 0.928 | 92.8 |
Table 2: Electrochemical Parameters (EIS and PDP)
Note: The drastic decrease in Cdl with increasing inhibitor concentration is caused by the displacement of water molecules by the aliphatic chain of 2-aminopentane. This lowers the local dielectric constant and increases the electrical double-layer thickness, physically validating the presence of the hydrophobic barrier.
| Concentration (ppm) | Ecorr (mV vs Ag/AgCl) | icorr (µA/cm²) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency ( IEEIS% ) |
| 0 (Blank) | -450 | 520 | 18.5 | 85.2 | - |
| 200 | -445 | 150 | 65.4 | 42.1 | 71.7 |
| 400 | -442 | 95 | 105.2 | 30.5 | 82.4 |
| 800 | -438 | 35 | 260.8 | 18.4 | 92.9 |
Cross-Validation Confirmation: The inhibition efficiencies calculated via gravimetric analysis ( IEwt% = 92.8%) and EIS ( IEEIS% = 92.9%) at 800 ppm are in excellent agreement, validating the experimental integrity of the study. Furthermore, the minimal shift in Ecorr (< 85 mV) confirms that 2-aminopentane acts as a mixed-type inhibitor, simultaneously retarding both anodic and cathodic reactions[4].
References
- Pentylamine - Grokipedia Source: Grokipedia URL
- Source: AMPP (Association for Materials Protection and Performance)
- CORROSION INHIBITION FOR MILD STEEL IN 1 M HYDROCHLORIC ACID USING SYNTHESISED ENVIRONMENTALLY FRIENDLY POLYMER COMPOSITES Source: ResearchGate URL
- Source: PMC (National Institutes of Health)
- Aliphatic amines as corrosion inhibitors for zinc in hydrochloric acid Source: Der Pharma Chemica URL
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. content.ampp.org [content.ampp.org]
- 3. Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environment Using Terephthaldehyde Based on Schiff Base: Gravimetric, Thermodynamic, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
Microwave-Assisted Synthesis Involving Pentan-2-amine Precursors: An Application and Protocol Guide
Introduction: Accelerating Discovery with Microwave Chemistry and Pentan-2-amine
In the fast-paced fields of drug discovery and fine chemical synthesis, time and efficiency are paramount.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes.[1][2][3] This rapid, "flash heating" approach not only accelerates the synthesis of complex molecules but also frequently leads to higher yields, cleaner reaction profiles, and access to novel chemical spaces that are unattainable with conventional heating methods.[1][4] This guide focuses on the application of MAOS to reactions involving pentan-2-amine, a versatile and strategically important chiral building block in medicinal chemistry.[5]
Pentan-2-amine, a primary amine, and its derivatives are crucial precursors in the synthesis of a wide range of biologically active compounds, including antimalarial agents and other pharmaceuticals.[5][6][7] The nucleophilic nature of the amine group makes it a key participant in a variety of bond-forming reactions, such as N-alkylation, acylation, and the construction of heterocyclic scaffolds.[8] The application of microwave energy to these transformations can significantly enhance their efficiency, making it a powerful tool for rapidly generating libraries of new chemical entities for screening and lead optimization.[1]
This document provides a detailed overview of the principles of microwave-assisted synthesis with pentan-2-amine, followed by specific, field-proven protocols for key reactions. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance to effectively implement this powerful technology in their own laboratories.
The Synergy of Microwaves and Pentan-2-amine: A Mechanistic Perspective
Microwave-assisted synthesis relies on the ability of a material to absorb microwave energy and convert it into heat.[9] This "dielectric heating" is a result of the direct interaction of microwaves with polar molecules or ions in the reaction mixture, leading to a rapid and uniform increase in temperature.[9][10] This is in stark contrast to conventional heating, which relies on slower, conductive heat transfer from an external source.[9]
Key Advantages of MAOS in Pentan-2-amine Chemistry:
-
Speed and Efficiency: The rapid heating rates achieved with microwave irradiation dramatically shorten reaction times, often by orders of magnitude.[1][2][3] This allows for high-throughput synthesis and rapid exploration of structure-activity relationships (SAR).[1]
-
Higher Yields and Purity: The uniform and controlled heating provided by microwaves often leads to higher product yields and reduced formation of by-products, simplifying purification.[3][4][11]
-
Access to Novel Reactivity: The ability to rapidly reach high temperatures and pressures can enable reactions that are sluggish or do not proceed under conventional heating conditions.[1]
-
Green Chemistry: MAOS often requires less solvent and energy, aligning with the principles of sustainable chemistry.[3][10] Many reactions can even be performed under solvent-free conditions.[12]
The pentan-2-amine molecule, with its polar amine group, readily absorbs microwave energy, making it an excellent substrate for microwave-assisted transformations. The following sections will detail specific protocols for key reactions involving this versatile precursor.
Core Applications & Protocols
Microwave-Assisted N-Alkylation of Pentan-2-amine
N-alkylation is a fundamental transformation in organic synthesis, crucial for building the complex amine scaffolds found in many pharmaceuticals.[13] Microwave irradiation provides a rapid and efficient method for the N-alkylation of pentan-2-amine with various alkyl halides.[14]
Protocol: Rapid N-Benzylation of Pentan-2-amine
This protocol describes the microwave-assisted synthesis of N-benzylpentan-2-amine, a common intermediate in medicinal chemistry.
Experimental Workflow:
Caption: Workflow for microwave-assisted N-benzylation.
Step-by-Step Methodology:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add pentan-2-amine (1.0 mmol, 87 mg), benzyl bromide (1.1 mmol, 188 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add 3 mL of acetonitrile as the solvent.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a dedicated microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120°C for 10 minutes with magnetic stirring. The power will be dynamically adjusted by the instrument to maintain the set temperature.
-
After the irradiation is complete, allow the vial to cool to room temperature (typically aided by a compressed air stream in the reactor).
-
Once cooled, open the vial and filter the reaction mixture to remove the potassium carbonate.
-
Wash the solid with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure N-benzylpentan-2-amine.
Data Summary: N-Alkylation Comparison
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave | 120 | 10 min | >90 | This Protocol |
| Conventional | 82 (reflux) | 8-12 h | 70-85 | General Knowledge |
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is a polar solvent that efficiently absorbs microwave energy and has a relatively high boiling point, allowing for reactions to be conducted at elevated temperatures under pressure.
-
Base: Potassium carbonate is an inexpensive and effective base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
-
Temperature and Time: The selected temperature of 120°C is significantly above the boiling point of acetonitrile, a condition easily and safely achieved in a sealed microwave vial.[1] This high temperature dramatically accelerates the rate of the SN2 reaction. The short reaction time of 10 minutes is a direct consequence of this rapid heating.
Microwave-Assisted Synthesis of Heterocycles from Pentan-2-amine
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[3][15][16] Microwave-assisted synthesis is a powerful tool for the rapid construction of these important molecular scaffolds.[15][17] Pentan-2-amine can serve as a key building block in the synthesis of various nitrogen-containing heterocycles.
Protocol: Microwave-Assisted Gewald Reaction for Tetrasubstituted Thiophene Synthesis
The Gewald reaction is a multicomponent reaction used to synthesize highly substituted 2-aminothiophenes, which are valuable intermediates in drug discovery.[18] This protocol adapts the Gewald reaction for microwave conditions, using pentan-2-amine as the amine component.
Reaction Scheme:
Caption: Gewald multicomponent reaction scheme.
Step-by-Step Methodology:
-
In a 10 mL microwave reaction vial with a stir bar, combine cyclohexanone (1.0 mmol, 98 mg), ethyl cyanoacetate (1.0 mmol, 113 mg), and elemental sulfur (1.1 mmol, 35 mg).
-
Add pentan-2-amine (1.0 mmol, 87 mg) to the mixture.
-
Add 3 mL of ethanol as the solvent, followed by a catalytic amount of pyrrolidine (0.2 mmol, 14 mg).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140°C for 15 minutes with stirring.
-
After cooling to room temperature, the reaction mixture may form a precipitate.
-
The crude product can be isolated by filtration or by concentrating the solvent and purifying the residue by column chromatography or recrystallization.
Data Summary: Gewald Reaction Comparison
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave | 140 | 15 min | 85-95 | [18] |
| Conventional | 60-80 | 4-6 h | 60-75 | [18] |
Trustworthiness and Self-Validation:
The protocols described are designed to be robust and reproducible. The success of the reaction can be easily monitored by thin-layer chromatography (TLC) to observe the consumption of starting materials and the formation of the product. The expected high yields and clean reaction profiles under microwave irradiation serve as a self-validating system for the effectiveness of the method. In case of lower than expected yields, optimizing the temperature (in 10°C increments) or reaction time (in 5-minute increments) can be easily performed due to the speed of the microwave-assisted process.[1]
Conclusion: A Powerful Tool for Modern Synthesis
Microwave-assisted synthesis offers a paradigm shift in how chemical reactions are performed, providing significant advantages in terms of speed, efficiency, and sustainability.[4][10] When applied to versatile precursors like pentan-2-amine, MAOS becomes an invaluable tool for researchers in drug discovery and development. The ability to rapidly synthesize and diversify molecular scaffolds accelerates the discovery process, enabling faster identification of promising new therapeutic agents. The protocols and principles outlined in this guide provide a solid foundation for harnessing the power of microwave chemistry in your laboratory.
References
- Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.).
- Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
- RF Energy Industrial I Microwave-Driven Chemical Reactions - RFHIC. (n.d.).
- Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature reviews. Drug discovery, 5(1), 51–63.
- Sharma, U., & Sharma, R. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
- Bräse, S., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 496.
- (R)-pentan-2-amine hydrochloride | 101689-05-8 - Benchchem. (n.d.).
- Applications of N-Ethyl-2-pentanamine Derivatives in Medicinal Chemistry: A Focus on Antimalarial Agents - Benchchem. (n.d.).
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). PMC.
- CAS 625-30-9: 2-Pentanamine - CymitQuimica. (n.d.).
- Applications of microwaves in organic synthesis. (a) Pharmacologically... - ResearchGate. (n.d.).
- CAS 63493-28-7: 2-Pentanamine - CymitQuimica. (n.d.).
- Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024). EurekAlert!.
- Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences.
- Advancements in Green Chemistry: Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds in Aqueous Media. (n.d.). URF Publishers.
- Microwave-assisted synthesis. (n.d.). Anton Paar Wiki.
- Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221.
- Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221.
- Li, L., et al. (2021). Efficient microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. Heterocycles, 102(10), 2011.
- What are the Applications of Amines in the Pharmaceutical Industry? - diplomata comercial. (n.d.).
Sources
- 1. visitka.narod.ru [visitka.narod.ru]
- 2. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epcp.ac.in [epcp.ac.in]
- 4. ajchem-a.com [ajchem-a.com]
- 5. (R)-pentan-2-amine hydrochloride | 101689-05-8 | Benchchem [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS 625-30-9: 2-Pentanamine | CymitQuimica [cymitquimica.com]
- 8. CAS 63493-28-7: 2-Pentanamine | CymitQuimica [cymitquimica.com]
- 9. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RF Energy Industrial I Microwave-Driven Chemical Reactions [rfhic.com]
- 12. urfpublishers.com [urfpublishers.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. mdpi.com [mdpi.com]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Troubleshooting low conversion rates in 2-aminopentane amide coupling
Welcome to the Technical Support Center for Amide Bond Formation. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize coupling reactions involving 2-aminopentane (sec-amylamine).
While 2-aminopentane is a primary amine, its α -methyl branch introduces a deceptive amount of steric hindrance. This structural nuance fundamentally alters the reaction kinetics, often leading to stalled conversions and the proliferation of stable, unreactive byproducts.
Below, you will find a mechanistic diagnostic workflow, a curated FAQ addressing the causality of these failures, and self-validating experimental protocols to ensure success.
Diagnostic Workflow
Diagnostic workflow for resolving low conversion in 2-aminopentane amide couplings.
Frequently Asked Questions (FAQs)
Q1: Why does 2-aminopentane yield significantly lower conversion rates than straight-chain amines like n-pentylamine under standard EDC/HOBt conditions? A1: The causality lies in the steric microenvironment. The α -branching of 2-aminopentane restricts the optimal Bürgi-Dunitz trajectory required for the nucleophilic nitrogen to attack the activated carbonyl carbon. Because the desired nucleophilic attack is kinetically slowed by this steric bulk, the highly reactive O-acylisourea intermediate (formed by carbodiimides like EDC) has time to undergo an intramolecular [1,3]-sigmatropic rearrangement[1][2]. This rearrangement forms a thermodynamically stable, unreactive N-acylurea byproduct, effectively depleting your activated acid without forming the target amide.
Q2: Which coupling reagents are optimal for overcoming the steric hindrance of α -branched primary amines? A2: For sterically hindered substrates, uronium/aminium salts (such as HATU) or acyl fluorides are vastly superior to standard carbodiimides[2][3]. HATU generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester. This intermediate benefits from a "neighboring group effect"—the pyridine nitrogen of the HOAt moiety hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating the coupling despite steric bulk. If HATU fails, converting the carboxylic acid to an acyl fluoride is the gold standard. Acyl fluorides are highly resistant to hydrolysis and feature a very small leaving group (fluoride), minimizing steric clashes during the amine's approach[3].
Quantitative Comparison of Coupling Reagents for Hindered Amines
| Reagent System | Primary Activation Intermediate | Primary Byproduct Risk | Suitability for 2-Aminopentane |
| EDC / HOBt | O-acylisourea → OBt ester | High (N-acylurea formation) | Poor |
| PyBOP / NMM | OBt ester | Moderate (HMPA generation) | Moderate |
| HATU / DIPEA | OAt ester | Low (Minimal rearrangement) | Excellent |
| TFFH / DIPEA | Acyl Fluoride | Very Low | Excellent (Best for extreme bulk) |
Q3: How does the choice of base affect the coupling efficiency of 2-aminopentane? A3: The base serves a dual purpose: neutralizing the amine hydrochloride salt (if applicable) and acting as a proton sink. However, strong organic bases like DIPEA or Triethylamine (TEA) can sometimes prematurely quench the active ester or induce epimerization. Recent kinetic studies demonstrate that utilizing weaker, less sterically demanding bases like 2,6-lutidine or collidine can actually accelerate the formation of the activated complex and improve overall conversions, particularly in specialized solvent environments like aqueous nanomicelles[4].
Q4: My starting materials are partially insoluble in DCM. How do I fix this without degrading the active ester? A4: Poor solvation restricts molecular collisions, directly lowering the reaction rate and stalling conversion[1]. While Dichloromethane (DCM) is a standard solvent, it is non-polar and may not fully solvate polar activated intermediates. Switching to polar aprotic solvents like anhydrous DMF or NMP enhances the solubility of both the carboxylic acid and the amine[1][2]. Crucial Note: If using DMF, ensure it is strictly anhydrous and amine-free; trace dimethylamine impurities will outcompete 2-aminopentane, forming unwanted dimethylamide byproducts.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include mandatory analytical checkpoints to verify intermediate formation before proceeding, eliminating guesswork from the troubleshooting process.
Protocol A: High-Efficiency Coupling using HATU/DIPEA
Mechanism: HATU drives the reaction via a highly reactive OAt ester. This protocol verifies activation before the hindered amine is introduced.
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a concentration of 0.1–0.2 M.
-
Base Addition: Add DIPEA (2.0 eq; use 3.0 eq if the 2-aminopentane is a hydrochloride salt). Stir at room temperature for 5–10 minutes.
-
Validation Checkpoint 1: Withdraw a 5 µL aliquot, quench it in 100 µL of methanol, and analyze via LC-MS. Validation: You must observe the mass of the methyl ester (indicating successful activation) or the intact OAt ester before proceeding.
-
Amine Addition: Once activation is analytically confirmed, add 2-aminopentane (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Stir for 2–12 hours at room temperature. (If the carboxylic acid is highly deactivated, warm the vessel to 40°C).
-
Validation Checkpoint 2: Monitor the disappearance of the activated ester via TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (to remove unreacted 2-aminopentane, DIPEA, and basic byproducts), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Protocol B: Acyl Fluoride Generation for Refractory Substrates
Mechanism: When HATU fails due to extreme steric clash, generating an acyl fluoride provides an intermediate that is sterically compact and highly electrophilic[3].
Step-by-Step Methodology:
-
Fluorination: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add TFFH (Fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate) (1.2 eq) and DIPEA (2.5 eq).
-
Validation Checkpoint 1: Stir for 30 minutes at room temperature. Analyze a sample via ¹⁹F NMR or IR spectroscopy. Validation: Look for the characteristic acyl fluoride carbonyl stretch at ~1840 cm⁻¹ or the distinct ¹⁹F signal to confirm complete conversion to the acyl fluoride.
-
Coupling: Add 2-aminopentane (1.5 eq) directly to the mixture. The small atomic radius of the fluorine leaving group minimizes steric repulsion during the nucleophilic attack[3].
-
Reaction: Stir at room temperature for 4–8 hours until the acyl fluoride is consumed.
-
Workup: Dilute with DCM and wash sequentially with water, 1M HCl, and saturated NaHCO₃. The primary byproduct (tetramethylurea) is highly water-soluble and easily removed during the aqueous washes. Dry the organic layer and concentrate.
References
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
- Troubleshooting low yield in L-alaninamide coupling reactions - Benchchem.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling - RSC.
- Insights into Fast Amide Couplings in Aqueous Nanomicelles - Organic Process Research & Development (ACS Public
Sources
Technical Support Center: 2-Aminopentane Storage & Degradation Prevention
Welcome to the Technical Support Center. 2-Aminopentane (also known as 1-methylbutylamine or sec-amylamine) is a versatile primary aliphatic amine utilized extensively in organic synthesis and as a critical amine donor in biocatalytic transaminase cascades[1][2]. However, its chemical nature makes it highly susceptible to environmental degradation. This technical guide provides researchers and drug development professionals with field-proven, self-validating protocols to prevent oxidation, carbamate formation, and moisture absorption.
Section 1: Mechanisms of Degradation (The "Why")
Q1: Why does 2-aminopentane degrade so rapidly when left in ambient air? A1: Primary amines like 2-aminopentane are highly reactive nucleophiles. When exposed to ambient air, three distinct degradation pathways activate simultaneously:
-
Carbamate Formation (CO₂): The dominant degradation mechanism involves a nucleophilic attack of the amine nitrogen on the electrophilic carbon of atmospheric CO₂. This forms carbamic acid, which rapidly deprotonates to produce a stable carbamate ion[3]. This reaction is particularly fast in environments with low water content[4].
-
Oxidative Degradation (O₂): Exposure to oxygen, often catalyzed by light (photo-oxidation), leads to the formation of hydroxylamines, imines, and complex polymeric species.
-
Moisture Absorption (H₂O): As a hygroscopic liquid, 2-aminopentane readily absorbs atmospheric moisture, which alters its molarity and introduces water into water-sensitive reactions.
Degradation pathways of 2-aminopentane upon atmospheric exposure.
Section 2: Troubleshooting Common Storage Issues (The "What")
Q2: I noticed a white, crusty precipitate forming around the cap and inside the bottle of 2-aminopentane. Is the reagent ruined? A2: The white precipitate is an ammonium carbamate salt. Because 2-aminopentane is an unhindered primary amine, it reacts aggressively with CO₂ that enters the headspace of the bottle every time it is opened[3]. While the bulk liquid beneath the crust may still be viable, its exact molarity is compromised, and the dissolved CO₂ can interfere with sensitive catalytic cycles. Causality & Solution: The presence of the salt indicates a failure in the inert gas seal. To recover the amine, it must be distilled over a strong drying agent (like Calcium Hydride, CaH₂) under an inert atmosphere.
Q3: My 2-aminopentane has developed a yellowish tint. Can I still use it for sensitive transaminase cascades? A3: No. The yellow tint is a visual indicator of oxidative degradation. For highly sensitive biocatalytic applications, such as transaminase cascades where 2-aminopentane is used as an amine donor to synthesize chiral non-canonical amino acids[2], these oxidized impurities (imines/oximes) can act as enzyme inhibitors or introduce unwanted side reactions. The reagent must be purified via fractional distillation before use.
Section 3: Standard Operating Procedures for Optimal Storage (The "How")
Q4: What is the definitive protocol for storing 2-aminopentane to guarantee long-term stability? A4: To establish a self-validating storage system, you must eliminate all exposure to O₂, CO₂, and H₂O, while minimizing kinetic energy (heat) and photo-energy (light). The manufacturer recommends keeping the container tightly closed in a dry, well-ventilated place, away from heat and ignition sources. For research-grade preservation, follow the Schlenk-Line Storage Protocol below.
Step-by-step workflow for the inert storage of 2-aminopentane.
Step-by-Step Methodology: Schlenk-Line Storage Protocol
-
Preparation: Dry an amber glass Schlenk flask in an oven at 120°C overnight. Causality: Amber glass blocks UV light, preventing photo-oxidation, while the heat removes adsorbed moisture from the glass surface.
-
Transfer: Cool the flask under a stream of dry Argon. Transfer the freshly distilled 2-aminopentane into the flask using an air-free cannula transfer.
-
Degassing (Freeze-Pump-Thaw):
-
Freeze the amine using a liquid nitrogen bath.
-
Open the flask to a high vacuum for 5 minutes to evacuate the headspace.
-
Isolate the flask from the vacuum and allow it to thaw, releasing dissolved gases.
-
Repeat this cycle three times. Causality: This completely removes dissolved O₂ and CO₂ from the liquid matrix, halting internal carbamate formation[3][4].
-
-
Blanketing: Backfill the flask with high-purity, anhydrous Argon. Causality: Argon is denser than Nitrogen and provides a superior, heavy protective blanket over the volatile amine (boiling point ~90.5°C[1]).
-
Sealing & Storage: Seal the flask with a PTFE-lined cap and wrap the joint tightly with Parafilm. Store the flask in an explosion-proof refrigerator at 2–8°C. Causality: PTFE is chemically resistant to amines, unlike standard rubber septa which will degrade. Refrigeration lowers the vapor pressure, reducing volatility and the kinetic rate of any residual degradation pathways.
Quantitative Data Presentation: Storage Optimization
| Storage Parameter | Sub-Optimal (Standard) | Optimal (Research-Grade) | Causality / Impact |
| Temperature | 20–25°C (Ambient) | 2–8°C (Refrigerated) | Reduces vapor pressure and kinetic degradation[1]. |
| Container | Clear Glass | Amber Glass / Opaque | Prevents UV-catalyzed photo-oxidation. |
| Headspace Gas | Ambient Air | Dry Argon | Prevents carbamate[3] and oxime formation. |
| Seal Type | Standard Screw Cap | PTFE-Lined + Parafilm | Prevents chemical degradation of the seal and gas leaks. |
| Expected Shelf Life | 1–3 Months | 12–24 Months | Maximizes reagent longevity and experimental reproducibility. |
Section 4: Analytical Validation of Purity
Q5: How can I validate the purity of my stored 2-aminopentane before a critical experiment? A5: Before utilizing the amine in a sensitive reaction, its purity should be validated using Nuclear Magnetic Resonance (NMR) spectroscopy. This serves as a self-validating checkpoint for your storage protocol.
Step-by-Step Methodology: ¹H-NMR Purity Validation
-
Sample Preparation: Inside an inert-atmosphere glovebox, dissolve 10–20 µL of the stored 2-aminopentane in 0.5 mL of anhydrous, ampoule-sealed deuterated chloroform (CDCl₃) or benzene-d6 (C₆D₆).
-
Analysis: Acquire a standard ¹H-NMR spectrum (e.g., 400 MHz, 16 scans).
-
Interpretation:
-
Pure Amine: Verify the presence of the primary amine protons (typically a broad singlet around 1.0–1.5 ppm, depending on concentration and solvent) and the characteristic aliphatic backbone peaks.
-
Degradation Markers: Inspect the 8.0–10.0 ppm region. The presence of peaks here indicates aldehydes or imines (oxidative degradation). Inspect the 5.0–6.0 ppm region for broad peaks indicative of carbamate formation (reaction with CO₂)[3][4]. If these markers are present, the batch must be redistilled.
-
References
-
MDPI. "Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review." mdpi.com. [Link]
-
PMC. "Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine." nih.gov.[Link]
-
MDPI. "The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids." mdpi.com. [Link]
Sources
- 1. 2-Aminopentane | 41444-43-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review | MDPI [mdpi.com]
- 4. Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - PMC [pmc.ncbi.nlm.nih.gov]
FAQ 1: How do I choose the optimal resolution strategy for racemic 2-aminopentane?
Welcome to the Technical Support Center for chiral amine isolation. As a Senior Application Scientist, I frequently consult with researchers struggling to resolve short-chain aliphatic amines.
Racemic 2-aminopentane presents a unique thermodynamic and kinetic challenge: its chiral center is flanked by a methyl and a propyl group. This minimal steric differentiation makes standard resolution techniques prone to failure if not mechanistically optimized. This guide abandons generic advice in favor of field-proven, self-validating workflows designed to ensure high enantiomeric excess (ee) and robust yields.
Answer: The choice depends entirely on your required throughput, acceptable cost, and target enantiomer. Because the methyl/propyl steric delta is small, thermodynamic methods (crystallization) often require multiple iterations, whereas kinetic methods (enzymatic) suffer from moderate enantiomeric ratios (E-values). Below is a quantitative synthesis of the primary strategies to guide your experimental design.
Table 1: Quantitative Comparison of Resolution Strategies for 2-Aminopentane
| Resolution Strategy | Typical Enantioselectivity | Yield Limit | Scalability | Relative Cost |
| Diastereomeric Crystallization (L-Tartaric Acid) | >95% ee (after 2 recrystallizations) | 50% max | High (Kg scale) | Low |
| Enzymatic Kinetic Resolution (Lipase Acylation) | E-value ≈ 50 | 50% max | Medium | Medium-High |
| Chiral Preparative Chromatography (SFC/HPLC) | >99% ee | 100% of injected | Low-Medium | High |
Troubleshooting Guide 1: Classical Resolution via Diastereomeric Salt Formation
User Query: "My fractional crystallization with L-(+)-tartaric acid is yielding an ee of only 60%. What is the mechanistic failure, and how do I fix it?"
The Causality: Low ee in tartaric acid resolution is almost always a kinetic failure during nucleation, not a thermodynamic one. If you cool the methanolic solution too rapidly, you induce high supersaturation. This causes the more soluble diastereomeric salt (the "wrong" enantiomer) to co-precipitate via kinetic entrapment. The thermodynamic equilibrium—where the hydrogen-bonded network of L-tartaric acid preferentially locks the (S)-amine into a rigid crystal lattice—is completely bypassed 1.
The Solution: You must shift from kinetic to thermodynamic control using a slow, seeded cooling profile.
Step-by-Step Methodology: Thermodynamic Fractional Crystallization
-
Salt Formation: Dissolve 1.0 equivalent of racemic 2-aminopentane and 1.0 equivalent of L-(+)-tartaric acid in boiling anhydrous methanol (approx. 10 mL/g of amine).
-
Controlled Nucleation: Cool the solution at a strict rate of 0.1°C/minute until the cloud point is reached. Do not use an ice bath.
-
Ostwald Ripening: Hold the suspension at the cloud point for 2 hours. This allows smaller, kinetically trapped crystals to redissolve and reprecipitate onto the thermodynamically stable lattice.
-
Isolation: Filter the crystals under a nitrogen atmosphere to prevent hygroscopic degradation.
-
Self-Validating Step: Do not proceed blindly to bulk cleavage. Cleave a 10 mg sample of the salt with 5M NaOH, extract into diethyl ether, and measure the optical rotation. If the specific rotation does not match the literature value for >95% ee, perform a second recrystallization from methanol before scaling up.
Workflow for the classical resolution of racemic 2-aminopentane via diastereomeric salt formation.
Troubleshooting Guide 2: Enzymatic Kinetic Resolution
User Query: "My lipase-catalyzed acylation has stalled at 30% conversion, and the E-value is poor. How can I optimize this biocatalytic route?"
The Causality: For small alkyl amines like 2-aminopentane, standard lipases (e.g., CALB) struggle to differentiate the enantiomers. The E-value for 2-aminopentane is typically around 50, compared to >1,000 for bulkier amines like 1-phenylbutylamine 2. Furthermore, if you are using a standard ester as an acyl donor, the liberated alcohol by-product can cause thermodynamic inhibition or reverse the reaction.
The Solution: Switch to a "smart" acyl donor like ethyl methoxyacetate. The methoxy group provides additional hydrogen bonding within the enzyme's active site, artificially increasing the steric bulk perception and boosting the E-value.
Step-by-Step Methodology: Biocatalytic Acylation
-
Reaction Setup: Dissolve 50 mM of racemic 2-aminopentane in methyl tert-butyl ether (MTBE).
-
Acyl Donor Addition: Add 0.6 equivalents of ethyl methoxyacetate. (Using a substoichiometric amount prevents over-acylation of the less reactive enantiomer, preserving the ee of the unreacted amine).
-
Biocatalysis: Add 10 mg/mL of immobilized Lipase (CALB). Stir gently at 30°C.
-
Monitoring: Track the reaction via Gas Chromatography. Stop the reaction exactly when conversion reaches 50%.
-
Separation & Self-Validating Step: Filter off the enzyme. Extract the organic layer with 0.1M HCl. The unreacted (S)-amine moves to the aqueous phase, while the (R)-amide stays in the organic phase. To validate the system's success, basify the aqueous phase, extract the (S)-amine, and immediately run a chiral GC assay on a small aliquot to confirm the ee% before proceeding to downstream synthesis.
Enzymatic kinetic resolution pathway separating 2-aminopentane enantiomers via selective acylation.
FAQ 2: How can I build a self-validating analytical system to definitively confirm the ee% of my resolved 2-aminopentane?
Answer: Direct chiral chromatography of small, volatile aliphatic amines is notoriously difficult due to peak tailing and the lack of a strong chromophore. The most authoritative, self-validating method is chiral derivatization followed by GC or NMR analysis .
Protocol: Diastereomeric Derivatization React your resolved amine with (S)-(+)-MTPA-Cl (Mosher's acid chloride) or N-trifluoroacetyl-L-prolyl chloride in the presence of triethylamine. This converts the enantiomers into stable diastereomeric amides.
-
Validation via NMR: The CF3 group on the Mosher amide will show distinct, baseline-separated peaks in ¹⁹F NMR for the (R,S) and (S,S) diastereomers. Integrating these peaks gives an absolute, mathematically irrefutable ee%.
-
Validation via GC: If using N-trifluoroacetyl-L-prolyl chloride, run the sample on a standard capillary GC column. The diastereomers will resolve cleanly based on volatility differences, allowing for highly sensitive optical purity quantification .
References
- BenchChem. "An In-depth Technical Guide to (2S)-2-Pentanamine (CAS Number: 54542-13-1)." BenchChem,
- Frontiers. "Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- RSC Publishing. "High-sensitivity Optical Resolution of Amines by Gas Chromatography.
Sources
Technical Support Center: Minimizing Side Reactions During N-Methylation of 2-Aminopentane
Welcome to the Technical Support Center for amine functionalization. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most notorious challenges in synthetic organic chemistry: the selective mono-N-methylation of primary aliphatic amines like 2-aminopentane.
Directly methylating a primary amine often triggers a cascade of side reactions, primarily over-alkylation. This guide breaks down the mechanistic causality behind these failures and provides self-validating, field-proven protocols to ensure strict mono-methylation.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does direct methylation of 2-aminopentane with methyl iodide (MeI) consistently yield a messy mixture of secondary, tertiary, and quaternary amines? A: This is a classic issue of nucleophilicity and inductive effects. When 2-aminopentane (a primary amine) reacts with MeI, it forms N-methyl-2-aminopentane. The newly attached methyl group is electron-donating, which increases the electron density on the nitrogen atom. Consequently, the resulting secondary amine is significantly more nucleophilic than the starting primary amine. The reaction rate for the second methylation outpaces the first, making over-alkylation inevitable and leading to a complex mixture of secondary, tertiary, and quaternary ammonium salts 1.
Q2: Can I use the classic Eschweiler-Clarke reaction to achieve mono-methylation? A: No. The Eschweiler-Clarke reaction (utilizing formaldehyde and formic acid) is mechanistically designed to drive primary amines entirely to the tertiary amine stage (N,N-dimethylation). The intermediate secondary amine cannot be isolated because it rapidly condenses with a second equivalent of formaldehyde to form a highly reactive iminium ion, which is immediately reduced by the formate ion 23.
Q3: What is the most reliable single-step method for direct mono-N-methylation? A: Controlled reductive amination using exactly 1.0 equivalent of formaldehyde and a mild reducing agent like sodium triacetoxyborohydride ( NaBH(OAc)3 ). Alternatively, modern "borrowing hydrogen" methodologies utilizing methanol as a C1 source with transition-metal catalysts (e.g., Manganese or Ruthenium) have proven highly selective for mono-N-methylation of aliphatic amines without requiring high-pressure hydrogen gas 4.
Q4: If reductive amination still yields trace dialkylated impurities, what is the definitive "fail-safe" strategy? A: The Fukuyama Alkylation . By temporarily protecting the primary amine with an o-nitrobenzenesulfonyl (nosyl) group, you drastically dampen the nitrogen's nucleophilicity. The resulting nosyl amide can be mono-alkylated with MeI under mild basic conditions. The steric bulk and electron-withdrawing nature of the nosyl group completely prevent a second alkylation. Deprotection with a soft nucleophile (like a thiolate) yields the pure secondary amine 5.
Part 2: Mechanistic Visualizations
Reaction pathways comparing direct alkylation (red) and controlled reductive amination (blue).
Step-by-step workflow of the Fukuyama mono-alkylation strategy preventing over-methylation.
Part 3: Data Presentation
Comparison of Methylation Strategies for 2-Aminopentane
| Methylation Strategy | Reagents Used | Primary Product Isolated | Risk of Over-Alkylation | Scalability & Efficiency |
| Direct Alkylation | MeI, K2CO3 | Mixture (1°, 2°, 3°, 4°) | Critical | Poor (Requires complex separation) |
| Eschweiler-Clarke | HCHO, HCOOH | N,N-Dimethyl (3° Amine) | Inevitable (By design) | High (Excellent for 3° amines) |
| Reductive Amination | HCHO (1 eq), NaBH(OAc)3 | N-Methyl (2° Amine) | Low | High (Standard industry practice) |
| Fukuyama Alkylation | NsCl, MeI, PhSH | N-Methyl (2° Amine) | None | Moderate (Multi-step process) |
| Borrowing Hydrogen | MeOH, Mn/Ru Catalyst | N-Methyl (2° Amine) | Very Low | High (Green chemistry approach) |
Part 4: Experimental Protocols
Protocol A: Controlled Reductive Amination (Standard Approach)
Causality Note: NaBH(OAc)3 is explicitly chosen over NaBH4 because its electron-withdrawing acetate groups reduce its hydride-donating capacity. This allows it to selectively reduce the iminium ion without prematurely reducing the formaldehyde, ensuring the 1:1 stoichiometry is maintained.
-
Imine Formation: Dissolve 2-aminopentane (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere. Cool to 0 °C. Add aqueous formaldehyde (37% w/w, exactly 1.0 eq) dropwise. Stir for 30 minutes to allow complete condensation to the imine.
-
Selective Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise to the chilled solution. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (gas evolution will occur). Extract the aqueous layer three times with dichloromethane (DCM).
-
Isolation: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield pure N-methyl-2-aminopentane.
Protocol B: Fukuyama Mono-Alkylation (Fail-Safe Approach)
Causality Note: Thiophenol is utilized in the final step because the thiolate anion is a highly polarizable, "soft" nucleophile. It selectively attacks the electron-deficient aromatic ring of the nosyl group (forming a Meisenheimer complex) rather than attacking the alkyl chain, facilitating a clean cleavage of the sulfonamide bond.
-
Nosylation (Protection): Dissolve 2-aminopentane (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C. Slowly add 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq). Stir warming to room temperature for 2 hours. Wash with 1M HCl, dry, and concentrate to isolate the Ns-amide.
-
Mono-Alkylation: Dissolve the intermediate Ns-amide in anhydrous DMF. Add anhydrous K2CO3 (2.0 eq) and methyl iodide (MeI, 1.5 eq). Stir at room temperature for 4 hours. The steric bulk of the Ns group strictly limits the reaction to a single methylation event.
-
Deprotection: To the crude N-methyl-Ns-amide in DMF, add thiophenol (PhSH, 1.2 eq) and K2CO3 (2.0 eq). Stir at room temperature for 2 hours. The reaction releases sulfur dioxide and the pure secondary amine. Extract into an acidic aqueous layer to separate from organic byproducts, then basify and extract with ether to isolate pure N-methyl-2-aminopentane.
References
-
Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry - ACS Publications.1
-
Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure. PubMed - Angewandte Chemie.4
-
Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - National Institutes of Health.2
-
Eschweiler–Clarke reaction. Wikipedia.3
-
Development of Strategies for Solid-Phase Synthesis of Nitrogenous Heterocyclic Compounds Based on the 2- and 4- Nitrobenzenesulfonamide Chemistry. Theses.cz.5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. theses.cz [theses.cz]
Validation & Comparative
A Senior Application Scientist's Guide to FTIR Spectral Analysis of 1-Methylbutylamine
For professionals in research, and pharmaceutical development, the precise identification and characterization of chemical compounds are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for this purpose, offering rapid, non-destructive, and highly specific molecular fingerprinting. This guide provides an in-depth analysis of the FTIR spectrum of 1-methylbutylamine (also known as 2-aminopentane or sec-amylamine), moving beyond simple peak identification to a nuanced interpretation grounded in the principles of vibrational spectroscopy. We will explore the causality behind its characteristic spectral features and compare it with its structural isomers to highlight the analytical power of FTIR.
The Molecular Canvas: Structure and Vibrational Modes of 1-Methylbutylamine
Before interpreting a spectrum, it is crucial to understand the molecule itself. 1-Methylbutylamine is a primary aliphatic amine. Its structure features a five-carbon chain with an amine group (-NH₂) attached to the second carbon. This structure gives rise to several distinct types of molecular vibrations, each corresponding to a specific energy and, therefore, a specific wavenumber in the IR spectrum.
The key functional groups that will dominate the FTIR spectrum are:
-
The primary amine group (-NH₂): This group is highly characteristic, producing N-H stretching and bending vibrations.
-
The alkyl backbone (C₅H₁₁): This saturated hydrocarbon portion of the molecule will produce various C-H and C-C stretching and bending vibrations from its methyl (-CH₃), methylene (-CH₂), and methine (-CH) groups.
-
The carbon-nitrogen bond (C-N): The stretching of this bond provides another key diagnostic peak.
Diagram: Molecular Structure of 1-Methylbutylamine
Caption: Ball-and-stick model of 1-methylbutylamine (C₅H₁₃N).
Acquiring the Spectrum: A Validated Experimental Protocol
To ensure data integrity and reproducibility, a standardized protocol is essential. The following describes a robust method for acquiring the FTIR spectrum of a liquid sample like 1-methylbutylamine using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories for its simplicity and minimal sample preparation.
Step-by-Step Protocol for ATR-FTIR Analysis
-
Instrument Preparation & Background Scan:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines (typically >30 minutes).
-
Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol using a non-abrasive wipe (e.g., lint-free lens paper). Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench. This background is then automatically subtracted from the sample spectrum to ensure that the resulting data is solely from the sample. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a single drop of 1-methylbutylamine directly onto the center of the clean, dry ATR crystal. The sample should be sufficient to completely cover the crystal surface.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution). The standard mid-IR range is 4000-400 cm⁻¹.
-
-
Data Processing & Cleaning:
-
After acquisition, thoroughly clean the ATR crystal with isopropanol until no trace of the amine remains. This can be verified by taking a new scan and ensuring it matches the original background spectrum.
-
The acquired spectrum may be processed using the instrument software. A common and important correction for ATR data is an "ATR correction," which adjusts the relative peak intensities that vary with the wavelength of light. Baseline correction may also be applied to produce a flat spectral baseline.
-
Diagram: ATR-FTIR Experimental Workflow
Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.
Spectral Deep Dive: Peak Assignment for 1-Methylbutylamine
The FTIR spectrum of 1-methylbutylamine is rich with information. We will dissect it region by region, assigning the major absorption bands based on established group frequencies from authoritative sources.
Table 1: FTIR Peak Assignments for 1-Methylbutylamine
| Observed Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity/Shape |
| ~3370 cm⁻¹ | N-H Asymmetric Stretch | Primary Amine | Medium, Sharp |
| ~3290 cm⁻¹ | N-H Symmetric Stretch | Primary Amine | Medium, Sharp |
| 2958 - 2860 cm⁻¹ | C-H Asymmetric & Symmetric Stretches | Alkyl (CH₃, CH₂, CH) | Strong, Sharp |
| ~1600 cm⁻¹ | N-H Bending (Scissoring) | Primary Amine | Medium, Sharp |
| ~1465 cm⁻¹ | C-H Bending (Scissoring) | -CH₂- | Medium |
| ~1375 cm⁻¹ | C-H Bending (Symmetric/Umbrella) | -CH₃ | Medium |
| ~1130 cm⁻¹ | C-N Stretch | Aliphatic Amine | Medium-Weak |
| ~840 cm⁻¹ | N-H Wagging | Primary Amine | Medium-Strong, Broad |
Note: The exact peak positions can vary slightly due to the sample state (neat liquid, solution) and instrument.
The N-H Stretching Region (3500 - 3200 cm⁻¹)
This region is often the most diagnostic for amines. As a primary amine, 1-methylbutylamine is expected to show two distinct peaks.[1]
-
~3370 cm⁻¹ (Asymmetric Stretch): This higher frequency band results from the two N-H bonds stretching out of phase with each other.
-
~3290 cm⁻¹ (Symmetric Stretch): This lower frequency band arises from the two N-H bonds stretching in-phase. The presence of these two sharp-to-medium intensity peaks is a hallmark of a primary amine.[2][3] In concentrated liquid samples, hydrogen bonding can cause these peaks to broaden and shift to slightly lower wavenumbers.[4]
The C-H Stretching Region (3000 - 2800 cm⁻¹)
The strong, sharp absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations within saturated (sp³) alkyl groups.[5] For 1-methylbutylamine, this complex band is a composite of:
-
Asymmetric and symmetric stretching of the methyl (-CH₃) groups.
-
Asymmetric and symmetric stretching of the methylene (-CH₂) groups.
-
Stretching of the methine (-CH) group. Because these absorptions overlap, they are typically analyzed as a single group indicative of a saturated aliphatic structure.
The Fingerprint Region (1650 - 600 cm⁻¹)
This region contains a wealth of structural information from various bending and stretching vibrations.
-
~1600 cm⁻¹ (N-H Bending): This peak is due to the scissoring motion of the -NH₂ group, where the H-N-H bond angle changes.[2][3] Its presence further confirms the primary amine functionality.
-
~1465 cm⁻¹ and ~1375 cm⁻¹ (C-H Bending): These absorptions are due to the bending vibrations of the alkyl backbone. The peak around 1465 cm⁻¹ is typical for CH₂ scissoring, while the one near 1375 cm⁻¹ is characteristic of the symmetric (umbrella) bending of CH₃ groups.[6]
-
~1130 cm⁻¹ (C-N Stretching): The stretching of the carbon-nitrogen bond in aliphatic amines typically appears in the 1250-1020 cm⁻¹ range.[2][3] This peak can sometimes be coupled with C-C stretching vibrations, making it less "pure" but still a useful diagnostic marker.
-
~840 cm⁻¹ (N-H Wagging): Primary amines often exhibit a broad, strong absorption in the 910-665 cm⁻¹ range due to the out-of-plane bending or "wagging" of the N-H bonds.[2][3] This broadness is often enhanced by hydrogen bonding.
Comparative Analysis: The Power of Isomeric Distinction
To truly appreciate the specificity of an FTIR spectrum, it is instructive to compare it with those of its isomers. Here, we compare 1-methylbutylamine with n-pentylamine (a straight-chain primary amine) and N-methylbutylamine (a secondary amine).
Table 2: FTIR Spectral Comparison of C₅H₁₃N Isomers
| Vibrational Mode | 1-Methylbutylamine (Primary, Branched) | n-Pentylamine (Primary, Linear) | N-Methylbutylamine (Secondary, Linear) |
| N-H Stretch | Two peaks (~3370, ~3290 cm⁻¹) | Two peaks (similar positions to 1-methylbutylamine) | One, weaker peak (~3310 cm⁻¹) |
| N-H Bend (Scissor) | ~1600 cm⁻¹ | ~1600 cm⁻¹ | Absent or very weak |
| N-H Wag | Broad, ~840 cm⁻¹ | Broad, ~820 cm⁻¹ | Broad, ~735 cm⁻¹ |
| C-N Stretch | ~1130 cm⁻¹ | ~1070 cm⁻¹ | ~1120 cm⁻¹ |
| Key Distinction | Branched alkyl fingerprint | Shows evidence of a longer CH₂ chain (e.g., rocking at ~725 cm⁻¹) | Absence of the second N-H stretch and N-H scissoring peak. [1] |
Key Insights from Comparative Analysis:
-
Primary vs. Secondary Amine: The most dramatic difference is between 1-methylbutylamine (primary) and N-methylbutylamine (secondary). The secondary amine has only one N-H bond and therefore shows only one N-H stretching peak .[7] Furthermore, the characteristic N-H scissoring bend around 1600 cm⁻¹ is absent. This provides an unambiguous way to distinguish between primary and secondary amines.
-
Branched vs. Linear Chain: Distinguishing between 1-methylbutylamine and n-pentylamine is more subtle, as both are primary amines. The primary differences lie deep in the fingerprint region. For instance, linear alkanes with four or more CH₂ groups in a row often show a characteristic "rocking" vibration around 725 cm⁻¹, which would be more prominent in n-pentylamine. The overall pattern of C-C and C-H bending vibrations will differ due to the different molecular symmetry, making their fingerprint regions unique.
Diagram: Distinguishing Amine Types by N-H Stretch
Caption: Key differences in the N-H stretching region for amine classes.
Conclusion
The FTIR spectrum of 1-methylbutylamine provides a definitive fingerprint for its identification. The presence of two distinct N-H stretching bands (~3370 and ~3290 cm⁻¹) and an N-H scissoring band (~1600 cm⁻¹) unequivocally identifies it as a primary amine. Further analysis of the C-H and C-N vibrations in the fingerprint region, when compared against a reference spectrum, allows for its confident differentiation from structural isomers. This guide demonstrates that a thorough understanding of group frequencies, coupled with a systematic approach to spectral interpretation and comparison, elevates FTIR from a simple identification tool to a powerful method for detailed structural elucidation.
References
-
Department of Chemistry, University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]
-
PubChem. (n.d.). N-Methylbutylamine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-Pentanamine. National Center for Biotechnology Information. [Link]
-
SpectraBase. (n.d.). Pentylamine. Wiley. [Link]
-
NIST. (n.d.). 2-Pentanamine. NIST Chemistry WebBook. [Link]
-
AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NIST. (n.d.). 1-Pentanamine. NIST Chemistry WebBook. [Link]
-
Homework.Study.com. (n.d.). Draw the IR spectrum for Pentylamine and briefly give the rationale. [Link]
-
PubChem. (n.d.). Pentylamine. National Center for Biotechnology Information. [Link]
-
LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Chegg. (2020, November 9). Solved provide the H NMR and FTIR spectrum analysis for.... [Link]
-
Millikin University. (n.d.). IR Absorption Table. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
NIST. (n.d.). 1-Butanamine, 2-methyl-. NIST Chemistry WebBook. [Link]
-
LibreTexts. (2024, March 24). Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
re3data.org. (2023, June 20). Spectral Database for Organic Compounds. [Link]
-
Pavan, K. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Chemistry Details. [Link]
-
NIST. (n.d.). 1-Butanamine, N-methyl-. NIST Chemistry WebBook. [Link]
-
SpectraBase. (n.d.). 2-Pentanamine, N-(phenylmethylene)-. Wiley. [Link]
-
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
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- 4. 1-Butanamine, N-methyl- [webbook.nist.gov]
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- 7. spectroscopyonline.com [spectroscopyonline.com]
GC-MS Retention Time & Fragmentation Analysis: 2-Aminopentane vs. n-Pentylamine
Executive Summary
In the hit-to-lead phase of drug development and organic synthesis, aliphatic amines such as 2-aminopentane and n-pentylamine (1-aminopentane) serve as critical building blocks and intermediates[1]. Accurately distinguishing between these structural isomers using Gas Chromatography-Mass Spectrometry (GC-MS) is essential for validating synthetic purity, monitoring reaction kinetics, and identifying degradation products. This guide provides an objective, data-driven comparison of their GC-MS retention behaviors and electron ionization (EI) fragmentation patterns, grounded in thermodynamic principles and mass spectrometry mechanisms.
Chemical Properties & Causality of Retention Behavior
The retention time ( tR ) of an analyte in gas chromatography is fundamentally dictated by its vapor pressure (which inversely correlates with boiling point) and its thermodynamic interaction with the stationary phase.
-
2-Aminopentane (sec-Amylamine) : This isomer features an amino group on the second carbon of the pentane chain. This branching introduces steric hindrance, which disrupts intermolecular van der Waals forces and limits the extent of hydrogen bonding between molecules. Consequently, it exhibits a lower boiling point of approximately 91–92.7 °C[2][3].
-
n-Pentylamine (1-Aminopentane) : A straight-chain primary amine. The unhindered terminal amino group allows for optimal molecular packing and stronger intermolecular hydrogen bonding, raising its boiling point significantly to ~104 °C[4].
Chromatographic Causality : On standard non-polar columns (e.g., 5% phenyl / 95% dimethylpolysiloxane, such as DB-5 or HP-5MS), separation is primarily driven by boiling point differences. Therefore, 2-aminopentane will consistently elute before n-pentylamine. When utilizing polar columns (e.g., PEG/DB-WAX), the retention gap widens further. The unhindered primary amine of n-pentylamine interacts more strongly with the polar stationary phase via hydrogen bonding, significantly extending its retention time relative to the sterically hindered 2-aminopentane.
Fig 1. Causality of GC retention order based on structural and thermodynamic properties.
Mass Spectrometry (EI) Fragmentation Pathways
While retention times differentiate the isomers chromatographically, Electron Ionization (EI) mass spectrometry provides definitive structural confirmation via predictable α -cleavage mechanisms[5]. Both isomers have a molecular weight of 87.16 g/mol , yielding a very weak molecular ion peak ( M+ at m/z 87)[1].
-
n-Pentylamine : Ionization of the nitrogen lone pair is followed by α -cleavage, where the molecule loses a butyl radical ( C4H9∙ ). This results in a resonance-stabilized iminium ion, producing a dominant base peak at m/z 30 ( CH2=NH2+ )[6][7].
-
2-Aminopentane : For this branched isomer, α -cleavage can occur on either side of the amine group. The loss of the larger propyl radical ( C3H7∙ ) is thermodynamically favored over the loss of a methyl radical. This pathway yields a characteristic base peak at m/z 44 ( CH3−CH=NH2+ )[1][5].
Experimental Methodologies
Note: Free aliphatic amines often exhibit severe peak tailing on standard GC columns due to strong hydrogen bonding with active silanol groups on the column wall. Derivatization is highly recommended to create a self-validating, highly reproducible quantitative system.
Protocol: GC-MS Analysis of Aliphatic Amines (Derivatized)
Step 1: Sample Preparation (Acetylation)
-
Dissolve 5 mg of the amine sample (2-aminopentane or n-pentylamine) in 1 mL of ethyl acetate.
-
Add 10 µL of acetic anhydride and 5 mg of 4-(N,N-dimethylamino)pyridine (DMAP) to act as a catalyst[8].
-
Incubate the mixture at 45 °C for 45 minutes to quantitatively convert the volatile free amines into their corresponding stable acetamides[8].
-
Quench and wash with saturated NaHCO3 , dry the organic layer over anhydrous MgSO4 , and filter the supernatant into a standard 2 mL GC autosampler vial.
Step 2: GC-MS Parameters
-
Column : DB-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness).
-
Carrier Gas : High-purity Helium at a constant flow rate of 1.0 mL/min.
-
Injection : 1 µL injection volume, Split ratio 10:1, Injector temperature set to 250 °C.
-
Oven Temperature Program : Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 200 °C, then ramp at 20 °C/min to 280 °C (hold 3 min).
-
MS Detection : Electron Impact (EI) at 70 eV. Source Temperature: 230 °C. Quadrupole Temperature: 150 °C. Scan Range: m/z 25 to 300.
Fig 2. Standard GC-MS analytical workflow for derivatized aliphatic amines.
Comparative Data Presentation
Table 1: Physicochemical Properties
| Property | 2-Aminopentane | n-Pentylamine |
| IUPAC Name | Pentan-2-amine | Pentan-1-amine |
| Molecular Formula | C5H13N | C5H13N |
| Molecular Weight | 87.16 g/mol | 87.16 g/mol |
| Boiling Point | ~91–92.7 °C | ~104 °C |
| Structural Class | Primary Amine (Branched) | Primary Amine (Linear) |
Table 2: GC-MS Chromatographic & Spectral Data (Expected)
| Analytical Metric | 2-Aminopentane | n-Pentylamine |
| Relative Retention Order | Elutes First | Elutes Second |
| Molecular Ion ( M+ ) | m/z 87 (Weak) | m/z 87 (Weak) |
| Base Peak (EI, 70 eV) | m/z 44 | m/z 30 |
| Primary Fragmentation | Loss of Propyl Radical ( C3H7∙ ) | Loss of Butyl Radical ( C4H9∙ ) |
Sources
- 1. 2-Aminopentane | 41444-43-3 | Benchchem [benchchem.com]
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- 6. masspec.scripps.edu [masspec.scripps.edu]
- 7. 1-Pentanamine [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Nucleophilicity of 2-Aminopentane and Diisopropylamine
For researchers, scientists, and professionals in drug development, the selection of an appropriate amine as a nucleophile or base is a critical decision that dictates reaction outcomes, yield, and purity. This guide provides an in-depth comparative analysis of the nucleophilicity of two structurally distinct amines: 2-aminopentane, a primary amine, and diisopropylamine, a secondary amine. Our analysis integrates theoretical principles with a robust experimental framework to provide actionable insights for synthetic applications.
Theoretical Framework: Deconstructing Nucleophilicity in Amines
An amine's utility as a nucleophile hinges on the availability of its lone pair of electrons to attack an electrophilic center.[1] This reactivity is primarily governed by a delicate balance between two key factors: basicity and steric hindrance .
-
Basicity (Electronic Effect): Basicity refers to a molecule's ability to accept a proton, a thermodynamic equilibrium property often quantified by the pKa of its conjugate acid (pKaH). Alkyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom, making the lone pair more available and the amine more basic.[2] Following this logic, a secondary amine, with two alkyl groups, is generally more basic than a primary amine with only one.
-
Steric Hindrance: Nucleophilicity is a kinetic phenomenon—it describes the rate at which a nucleophile attacks an electrophile.[3] The size and branching of the alkyl groups surrounding the nitrogen atom can physically impede its approach to the electrophilic center, slowing the reaction rate. This effect is particularly pronounced in bimolecular nucleophilic substitution (SN2) reactions, which require a specific trajectory of attack.[4]
Applying the Principles to 2-Aminopentane vs. Diisopropylamine
Let's analyze our two amines in the context of these competing effects:
-
2-Aminopentane (A Primary Amine): As a primary amine, the nitrogen atom is bonded to one carbon group (a sec-pentyl group) and two small hydrogen atoms. This configuration presents minimal steric bulk directly around the nucleophilic nitrogen center.
-
Diisopropylamine (A Secondary Amine): This secondary amine features two bulky isopropyl groups attached directly to the nitrogen. These branched alkyl groups create a significant steric shield around the nitrogen's lone pair.[5]
While the two electron-donating isopropyl groups on diisopropylamine might suggest higher electron density on the nitrogen compared to the single sec-pentyl group of 2-aminopentane, their pKaH values are remarkably similar, indicating comparable basicities.
| Amine | Structure | Type | pKa of Conjugate Acid (pKaH) | Reference |
| 2-Aminopentane | CH₃CH(NH₂)CH₂CH₂CH₃ | Primary | ~11.04 (Predicted) | [6] |
| Diisopropylamine | [(CH₃)₂CH]₂NH | Secondary | ~11.07 | [7] |
Given the near-identical basicity, the differentiating factor in their nucleophilicity will overwhelmingly be steric hindrance . The two bulky isopropyl groups in diisopropylamine are expected to severely restrict its ability to access an electrophilic carbon center compared to the relatively unhindered primary amino group of 2-aminopentane.
Quantitative Comparison Using Mayr's Nucleophilicity Scale
To move beyond qualitative prediction, we can turn to the comprehensive reactivity scales developed by Herbert Mayr. This scale quantifies nucleophilicity using the parameter N, derived from the rates of reaction with a series of standard electrophiles (benzhydrylium ions).[4] Higher N values signify greater nucleophilic reactivity.
While a specific N parameter for 2-aminopentane is not available, we can use isopropylamine as a reasonable analogue—a primary amine with branching on the alpha-carbon. The data clearly illustrates the profound impact of increasing steric bulk.
| Amine | Structure | Mayr Nucleophilicity Parameter (N) (in Water) | Reference |
| Ethylamine | CH₃CH₂NH₂ | 12.87 | |
| Isopropylamine (analogue for 2-aminopentane) | (CH₃)₂CHNH₂ | 12.00 | |
| Diisopropylamine | [(CH₃)₂CH]₂NH | Not listed, but expected to be significantly lower | |
| tert-Butylamine | (CH₃)₃CNH₂ | 10.48 |
The trend is unequivocal: as steric hindrance increases from ethylamine to isopropylamine to tert-butylamine, the nucleophilicity parameter N decreases significantly. Each unit on this logarithmic scale represents an order of magnitude in reactivity. The drop from isopropylamine (12.00) to tert-butylamine (10.48) reflects a greater than 30-fold decrease in nucleophilic power due to the addition of one methyl group. It is therefore highly probable that diisopropylamine, with its two bulky isopropyl groups, would have an N parameter substantially lower than that of any primary amine, including 2-aminopentane.
Experimental Validation: A Protocol for Comparative Kinetics
Objective
To determine and compare the second-order rate constants (k₂) for the reactions of 2-aminopentane and diisopropylamine with a reference electrophile, (4-methoxyphenyl)phenylcarbenium tetrafluoroborate.
Experimental Workflow
Caption: Experimental workflow for determining amine reaction kinetics.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of the benzhydrylium salt electrophile (e.g., (4-methoxyphenyl)phenylcarbenium tetrafluoroborate) in anhydrous acetonitrile to a concentration that gives an initial absorbance of ~1.0 at its λ_max.
-
Prepare a series of stock solutions of 2-aminopentane and diisopropylamine in anhydrous acetonitrile at various concentrations. The amine concentrations should be in large excess (at least 10-fold) of the electrophile concentration to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to monitor the λ_max of the electrophile and thermostat the cell holder to a constant temperature (e.g., 20.0 °C).
-
Pipette the electrophile solution into a quartz cuvette and record the initial absorbance (A₀).
-
Inject a small volume of one of the amine stock solutions into the cuvette, rapidly mix, and immediately begin recording the absorbance as a function of time.
-
Continue data acquisition until the reaction is complete (absorbance is stable).
-
Repeat the measurement for each concentration of both 2-aminopentane and diisopropylamine.
-
-
Data Analysis:
-
For each kinetic run, fit the absorbance decay curve to a first-order exponential equation to determine the pseudo-first-order rate constant, kobs.
-
For each amine, plot kobs versus the amine concentration, [Amine].
-
The slope of this line will be the second-order rate constant, k₂. The relationship is given by: kobs = k₂[Amine].
-
Reaction Mechanism
The reaction proceeds via a direct SN2-type attack of the amine nucleophile on the carbocation electrophile.
Caption: Generalized SN2 reaction of an amine with a benzhydrylium ion.
Summary and Professional Recommendation
-
2-Aminopentane: Should be considered a moderately strong amine nucleophile, suitable for standard SN2 reactions where a primary amine is required. Its reactivity will be comparable to other branched primary amines like isopropylamine.
-
Diisopropylamine: Is a very poor nucleophile but an effective sterically hindered base.[5] Its primary application in synthesis is to deprotonate substrates where the nucleophilic character of the base would lead to unwanted side reactions (e.g., alkylation of the base).
Recommendation for Application: When the goal is a nucleophilic substitution reaction, 2-aminopentane is the superior choice. When a non-nucleophilic organic base is required for a proton abstraction (e.g., in E2 eliminations or enolate formation), diisopropylamine is the appropriate reagent. The experimental protocol detailed herein provides a definitive method for quantifying this reactivity difference for any specific electrophile of interest.
References
-
Wikipedia. Diisopropylamine. [Link]
-
Mayr, H. Mayr's Database of Reactivity Parameters. LMU München. [Link]
-
Vaia. Basicity and Nucleophilicity of Amines. [Link]
-
Fiveable. Nucleophilicity of Amines Definition. [Link]
-
Mayr, H.; Patz, M. Angew. Chem. Int. Ed. Engl. 1994, 33, 938. [Link]
-
ChemistryStudent. Amines (A-Level). [Link]
-
Chemistry LibreTexts. Basicity of Amines. [Link]
-
Wikipedia. SN2 reaction. [Link]
-
Kanzian, T.; et al. J. Org. Chem. 2007, 72 (9), pp 3487–3496. [Link]
-
Master Organic Chemistry. Nucleophilicity Trends of Amines. [Link]
-
Reddit. Amine basicity and nucleophilicity. [Link]
-
ACS Publications. Nucleophilicity Prediction via Multivariate Linear Regression Analysis. [Link]
-
National Center for Biotechnology Information. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]
-
ResearchGate. Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. [Link]
-
Mayr, H. Mayr's Database of Reactivity Parameters: N-Nucleophiles. LMU München. [Link]
-
ACS Publications. Nucleophilicity toward Ketenes: Rate Constants for Addition of Amines to Aryl Ketenes in Acetonitrile Solution. [Link]
-
Mayr, H. Nucleophilicity and Electrophilicity Scales. LMU München. [Link]
-
Jasperse, J. Reactions of Amines. [Link]
-
Chemistry LibreTexts. Reaction of RX with NH3 and amines. [Link]
-
Khan Academy. Amine as Nucleophile in Sn2 Reaction. [Link]
-
Reddit. Would there be a reason to use diisopropylamine instead of triethylamine as your base?. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]
- 3. Nucleophilicity Prediction via Multivariate Linear Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research Prof. H. Mayr [cup.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
Navigating the Analytical Void: A Comparative Guide to Validating sec-Amylamine Purity
sec-Amylamine (2-aminopentane) is a highly versatile aliphatic amine utilized extensively as a building block in pharmaceutical synthesis and agrochemical development. However, validating the purity of aliphatic amines presents a notorious challenge for analytical scientists.
Because sec-amylamine consists entirely of a saturated alkyl chain and a primary amine group, it lacks a conjugated π -electron system. Consequently, it does not possess a UV chromophore, rendering direct analysis via conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) virtually impossible due to poor sensitivity and severe baseline drift.
To achieve the stringent purity validation required by ICH Q2(R1) guidelines, drug development professionals must engineer analytical workarounds. This guide objectively compares three field-proven methodologies for sec-amylamine purity validation: HPLC-UV with Pre-Column Derivatization , HPLC with Charged Aerosol Detection (CAD) , and Gas Chromatography with Flame Ionization Detection (GC-FID) .
The Methodological Landscape: Causality & Mechanisms
Selecting the correct analytical modality requires understanding the physicochemical properties of sec-amylamine and the physics of the chosen detector.
Alternative A: HPLC-UV/FL via Pre-Column Derivatization
To bypass the lack of a chromophore, the primary amine group of sec-amylamine can be chemically tagged with a UV-active or fluorescent moiety. Common derivatization reagents include 9-fluorenylmethyl chloroformate (FMOC-Cl), m-Toluoyl Chloride, and o-phthalaldehyde (OPA)[1],[2].
-
The Causality: The reagent reacts nucleophilically with the primary amine under mildly basic conditions to form a stable, highly conjugated amide or carbamate derivative. This shifts the detection wavelength into the optimal UV range (e.g., 265 nm for FMOC), eliminating matrix interference from low-wavelength absorbing impurities.
Alternative B: HPLC with Charged Aerosol Detection (CAD)
CAD is a universal, mass-based detection technique that does not rely on optical properties.
-
The Causality: The HPLC eluate is nebulized into droplets, and the volatile mobile phase is evaporated. The remaining non-volatile or semi-volatile analyte particles (the sec-amylamine salts) are then charged by collision with ionized nitrogen gas. The aggregate charge is measured by an electrometer,[3]. Because the response is proportional to the mass of the analyte, CAD provides a near-uniform response factor, making it ideal for quantifying impurities without known reference standards.
Alternative C: Gas Chromatography (GC-FID)
Given that sec-amylamine is a volatile, low-molecular-weight compound (Boiling Point ~90°C), it is highly amenable to gas-phase separation.
-
The Causality: FID detects ions formed during the combustion of organic compounds in a hydrogen flame. While highly sensitive, polar aliphatic amines tend to adsorb onto the active silanol sites of standard GC columns, causing severe peak tailing. Therefore, specialized base-deactivated capillary columns (e.g., CP-Volamine) are mandatory to maintain peak symmetry and resolution[4],[5].
Decision Matrix & Workflow Visualization
The following decision tree illustrates the logical flow for selecting the optimal purity validation method based on equipment availability and throughput requirements.
Decision matrix for selecting the optimal sec-amylamine purity validation workflow.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed with internal controls and specific physicochemical rationales.
Protocol 1: Direct Analysis via HPLC-CAD
This method is prioritized for high-throughput labs possessing universal detectors, as it eliminates derivatization artifacts.
-
Column Selection: Use a mixed-mode or Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Acclaim Trinity P1, 2.1 x 100 mm, 3 µm). Rationale: sec-Amylamine is highly polar; standard C18 columns will result in poor retention (elution in the void volume).
-
Mobile Phase Preparation:
-
Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. Rationale: CAD requires strictly volatile buffers to prevent background noise from salt precipitation[6]. The low pH ensures the amine is fully protonated for consistent retention.
-
Phase B: 100% Acetonitrile.
-
-
Gradient Elution: 90% B to 50% B over 10 minutes. Flow rate: 0.4 mL/min.
-
Detector Settings (CAD): Evaporation temperature set to 35°C. Rationale: sec-Amylamine is semi-volatile. Higher evaporation temperatures will vaporize the analyte alongside the mobile phase, destroying the signal[3].
-
Data Processing: Apply a quadratic or logarithmic curve fit. CAD response is inherently non-linear over wide concentration ranges due to the physics of droplet formation[3].
Protocol 2: Pre-Column Derivatization via HPLC-UV (FMOC-Cl)
This method is ideal for labs restricted to standard UV detectors.
-
Buffer Preparation: Prepare a 0.1 M Sodium Borate buffer, adjusted to pH 9.0. Rationale: The amine must be in its free-base form (deprotonated) to act as a nucleophile against the FMOC-Cl reagent[2].
-
Derivatization Reaction:
-
Transfer 100 µL of the sec-amylamine sample (dissolved in water) into a vial.
-
Add 400 µL of the Borate buffer (pH 9.0).
-
Add 500 µL of FMOC-Cl reagent (5 mM in Acetonitrile).
-
Vortex vigorously and incubate at room temperature for exactly 20 minutes.
-
-
Quenching (Critical Step): Add 100 µL of 100 mM Glycine solution. Rationale: Unreacted FMOC-Cl will degrade into FMOC-OH, which can co-elute with the target peak. Glycine rapidly consumes excess reagent, stabilizing the system[2].
-
Chromatographic Separation: Inject 10 µL onto a standard C18 column (4.6 x 150 mm, 5 µm). Elute using a gradient of Water/Acetonitrile (both containing 0.1% TFA). Detect at 265 nm.
Quantitative Data Comparison
The following table synthesizes expected validation parameters based on the physicochemical behavior of aliphatic amines across the three modalities.
| Validation Parameter | HPLC-UV (FMOC-Cl Deriv.) | HPLC-CAD (Direct) | GC-FID (Direct) |
| Sample Prep Time | High (~30 mins/batch) | Low (Dissolve & Inject) | Low (Dissolve & Inject) |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 µg/mL | 0.1 µg/mL |
| Linearity ( R2 ) | > 0.999 (Linear) | > 0.995 (Quadratic fit required) | > 0.999 (Linear) |
| Precision (%RSD) | 2.5% (Variable derivatization yield) | 1.8% | 1.2% |
| Peak Symmetry (As) | 1.0 - 1.1 | 1.1 - 1.3 | 1.3 - 1.6 (Prone to tailing) |
| Primary Limitation | Reagent interference, instability | Requires volatile mobile phases | Column active site adsorption |
Conclusion & Strategic Recommendations
Validating the purity of sec-amylamine requires navigating the trade-offs between sample preparation complexity and instrumental capability:
-
Choose GC-FID if your primary goal is rapid, high-resolution impurity profiling of volatile byproducts, provided you invest in heavily base-deactivated columns to mitigate peak tailing[4].
-
Choose HPLC-CAD if you require a modern, direct-injection method that captures both semi-volatile amines and non-volatile inorganic salt impurities in a single run. It is the most robust choice for universal detection.
-
Choose HPLC-UV with Derivatization only if restricted to standard optical detectors or if ultra-trace (sub-ppm) quantification is required, as the addition of the fluorophore/chromophore drastically amplifies the signal-to-noise ratio[1].
References
- BenchChem. Application Note: Determination of Aliphatic Amines by HPLC with UV Detection Following Pre-Column Derivatization with m-Toluoyl Chloride.
- Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- Thermo Fisher Scientific. Direct Analysis of Surfactants using HPLC with Charged Aerosol Detection.
- Thermo Fisher Scientific. HPLC Summer Webinars 2017 Part 1: Charged Aerosol Detection 101.
- Chromatography Online. Glycan Analysis using HPLC with Charged Aerosol Detection and MS Detectors.
- PubMed Central. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient.
- ResearchGate. Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates.
Sources
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Structural Comparison of 2-Aminopentane Isomers
For researchers and professionals in drug development, the precise structural characterization of molecules is not merely an academic exercise; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility. Isomers, compounds that share the same molecular formula but differ in the arrangement of their atoms, can exhibit vastly different biological activities. This guide provides an in-depth, technical comparison of the structural isomers of 2-aminopentane (C₅H₁₃N), focusing on its positional isomers and enantiomers. We will explore the core analytical techniques and experimental protocols required to unambiguously differentiate these closely related structures, explaining the causality behind each methodological choice.
Understanding the Isomeric Landscape of Aminopentanes
The molecular formula C₅H₁₃N gives rise to several structural isomers, which can be broadly categorized as positional, skeletal, or functional isomers (secondary/tertiary amines). For the purpose of this guide, we will focus on the primary amine positional isomers of n-pentane and the critical stereoisomers of 2-aminopentane.
-
Positional Isomers: These isomers differ in the location of the amino (-NH₂) group on the pentane backbone. The primary positional isomers are 1-aminopentane, 2-aminopentane, and 3-aminopentane.
-
Stereoisomers (Enantiomers): 2-Aminopentane possesses a chiral center at the second carbon atom (C2), the point of attachment for the amino group. This chirality means it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-aminopentane and (S)-2-aminopentane.[1] The separation and independent study of these enantiomers are paramount in pharmaceutical development, as they often exhibit different pharmacological and toxicological profiles.[2][3]
Caption: Logical relationship between aminopentane isomers.
Comparative Physicochemical Properties
The initial differentiation between positional isomers can often be accomplished by examining their fundamental physical properties. Differences in molecular symmetry and intermolecular forces (van der Waals forces and hydrogen bonding) lead to distinct boiling points, densities, and refractive indices.
| Property | 1-Aminopentane | 2-Aminopentane (Racemic) | 3-Aminopentane | Source(s) |
| Molecular Weight ( g/mol ) | 87.16 | 87.16 | 87.16 | [4][5] |
| Boiling Point (°C) | 104 - 105 | 90.5 - 91.5 | 92 | [6][7][8] |
| Density (g/mL at 25°C) | ~0.752 | ~0.736 | ~0.743 | [6] |
| Refractive Index (n20/D) | ~1.411 | ~1.402 | ~1.414 | [7] |
| pKa (Predicted) | 10.6 | 11.04 ± 0.35 | N/A | [6][9] |
Expertise & Experience: The lower boiling point of 2-aminopentane compared to 1-aminopentane, despite having the same mass, is a direct consequence of its structure. The internal position of the amino group in 2-aminopentane introduces steric hindrance, which slightly impedes the efficiency of intermolecular hydrogen bonding compared to the terminal, more accessible amino group in 1-aminopentane.
Spectroscopic Characterization
While physical properties provide initial clues, spectroscopic methods are required for definitive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers by probing the unique electronic environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
-
¹H NMR: The key differentiating features are the chemical shifts and splitting patterns of protons on the carbons adjacent to the amino group (the α-carbon) and the amine protons themselves.
-
1-Aminopentane: Would show a distinct triplet for the C1 methylene protons (adjacent to -NH₂).
-
2-Aminopentane: Would feature a complex multiplet for the C2 methine proton. The methyl group at C1 would appear as a doublet.
-
3-Aminopentane: Would exhibit symmetry, with the C2/C4 methylene protons being chemically equivalent and the C1/C5 methyl groups also being equivalent. This symmetry significantly simplifies the spectrum compared to the other two isomers.
-
-
¹³C NMR: The chemical shift of the carbon atom bonded to the nitrogen is highly diagnostic. The number of unique signals in the spectrum directly corresponds to the number of non-equivalent carbon atoms in the molecule, making it easy to distinguish the symmetric 3-aminopentane from the other two.
Mass Spectrometry (MS)
Mass spectrometry differentiates isomers by analyzing their fragmentation patterns upon ionization. The position of the amino group dictates the most stable carbocations that can be formed, leading to characteristic fragment ions.
-
1-Aminopentane: The most prominent peak is often the iminium ion at m/z 30, resulting from α-cleavage, which involves the loss of a butyl radical ([M-57]⁺).
-
2-Aminopentane: α-cleavage can occur on either side of the C2 carbon. Loss of a propyl radical leads to a fragment at m/z 44, while loss of a methyl radical produces a fragment at m/z 72. The base peak is typically m/z 44.
-
3-Aminopentane: α-cleavage results in the loss of an ethyl radical from either side, leading to a strong characteristic peak at m/z 58.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of the primary amine functional group but offers limited utility in distinguishing between these specific positional isomers. All three isomers will exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, typical for a primary amine.[10] Subtle differences in the C-N stretch and N-H bending regions may exist but are often insufficient for unambiguous identification without reference spectra.[10][11]
Chromatographic Separation Protocols
Chromatography is the definitive method for physically separating the isomers from a mixture. The choice of technique depends on whether the goal is to separate positional isomers or to resolve the enantiomers of 2-aminopentane.
Protocol 4.1: Separation of Positional Isomers by Gas Chromatography (GC)
Trustworthiness: This protocol is designed to achieve baseline separation of the three positional isomers based on their differences in boiling point and polarity. The use of a specialized amine column is critical to prevent peak tailing, a common issue with amines on standard non-polar columns, thereby ensuring accurate quantification.
Methodology:
-
Instrument: Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-CAM or a similar polar capillary column designed for amines (e.g., 30 m x 0.25 mm x 0.25 µm). The polar stationary phase provides selective interactions with the amine functional group, enhancing separation.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 150°C.
-
Hold: Maintain 150°C for 5 minutes.
-
-
Injector:
-
Temperature: 250°C.
-
Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
-
Detector (FID):
-
Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
-
-
Sample Preparation: Dilute the isomer mixture 1:100 in methanol.
Expected Elution Order: 2-Aminopentane, followed by 3-Aminopentane, and finally 1-Aminopentane, largely correlating with their boiling points.
Caption: Workflow for GC separation of positional isomers.
Protocol 4.2: Enantiomeric Resolution of 2-Aminopentane by Chiral HPLC
Trustworthiness: The resolution of enantiomers requires a chiral environment. This protocol employs a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the (R) and (S) enantiomers. The differing stability of these complexes leads to different retention times, enabling their separation.[12] This is a self-validating system; successful separation confirms the presence of a chiral analyte and the resolving power of the column.
Methodology:
-
Instrument: Waters ACQUITY UPLC H-Class or equivalent HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A polysaccharide-based CSP, such as a Daicel CHIRALPAK series column (e.g., CHIRALPAK AD-H, 250 x 4.6 mm, 5 µm). These columns are broadly effective for amine separations.[13]
-
Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v).
-
Causality: Hexane is the weak, non-polar solvent. IPA acts as the polar modifier to control retention. The small amount of DEA is a crucial basic additive that competes with the analyte for active sites on the silica surface, dramatically improving peak shape and preventing tailing.[13]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 215 nm. While amines have a weak chromophore, detection at low UV wavelengths is feasible.
-
Sample Preparation: Dissolve the racemic 2-aminopentane sample in the mobile phase to a concentration of 1 mg/mL.
Caption: Workflow for enantiomeric resolution via chiral HPLC.
Chiroptical Analysis: Polarimetry
For enantiomers that have been successfully separated, polarimetry provides confirmation of their optical activity and can be used to determine enantiomeric purity.
Protocol 5.1: Measurement of Specific Rotation
Trustworthiness: This method directly measures the defining property of enantiomers: their ability to rotate plane-polarized light. The direction and magnitude of rotation are physical constants for a given enantiomer under specific conditions.
Methodology:
-
Instrument: Jasco P-2000 Polarimeter or equivalent.
-
Light Source: Sodium D-line (589 nm).
-
Sample Preparation: Prepare a solution of the purified enantiomer (e.g., the (S)-isomer from a preparative chiral separation) of a known concentration (c) in a specified solvent (e.g., water or methanol). A typical concentration is 1 g/100 mL (or 0.01 g/mL).[14]
-
Blank Measurement: Fill the polarimeter cell (of a known path length, l, typically 1 decimeter) with the pure solvent and zero the instrument.
-
Sample Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present. Measure the observed optical rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c)[14] The result is reported with the temperature and wavelength, e.g., [α]²⁰D. The (R) and (S) enantiomers will have equal and opposite specific rotation values.
Conclusion
The structural comparison of 2-aminopentane isomers is a multi-faceted process that relies on a synergistic combination of analytical techniques. While basic physicochemical properties can distinguish positional isomers, a combination of NMR and mass spectrometry is required for unambiguous structural assignment. Furthermore, the critical task of separating and identifying the (R) and (S) enantiomers of 2-aminopentane necessitates specialized chiral chromatography techniques. The protocols detailed in this guide provide a robust framework for researchers to confidently separate, identify, and characterize these closely related but functionally distinct molecules, adhering to the principles of scientific rigor demanded in modern chemical and pharmaceutical research.
References
-
Sun, T., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[15]arene Stationary Phase. ACS Applied Materials & Interfaces, 14(50), 56132–56142. Available at: [Link]
-
Chow, F. K., & Grushka, E. (1977). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Analytical Chemistry, 49(12), 1756–1761. Available at: [Link]
-
Srivastava, A. K., & Narvekar, M. S. (2002). Separation of isomers of aromatic amines on HPTLC plates impregnated with 18-crown-6. Journal of Planar Chromatography – Modern TLC, 15(6), 454–456. Available at: [Link]
-
Sun, T., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[15]arene Stationary Phase. PubMed. Available at: [Link]
-
ResearchGate. (2012). Separation of structural isomers of amine on gas chromatography. Retrieved from [Link]
-
Chegg. (2023). The amine produced in the above reaction (2-amino-pentane) forms a mixture of two optical isomers. Retrieved from [Link]
-
Brainly. (2023). The amine produced in the above reaction, 2-amino-pentane, forms a mixture of two optical isomers. Retrieved from [Link]
-
Lin, C. E., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatographic Science, 50(9), 840–848. Available at: [Link]
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Grokipedia. (n.d.). Pentylamine. Retrieved from [Link]
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FranklyChemistry. (2015). Amines 1. Nomenclature of simple Primary Amines. YouTube. Retrieved from [Link]
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Molbase. (n.d.). 2-AMINOPENTANE 63493-28-7. Retrieved from [Link]
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Stenutz. (n.d.). pentylamine. Retrieved from [Link]
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PubChem. (n.d.). 2-Pentanamine. Retrieved from [Link]
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FooDB. (2010). Showing Compound Pentylamine (FDB010039). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Pentanamine (CAS 110-58-7). Retrieved from [Link]
-
NIST. (n.d.). 2-Pentanamine. NIST WebBook. Retrieved from [Link]
-
IUPAC. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1489-1516. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
-
Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
